Cobalt aluminate
Description
Structure
2D Structure
Properties
Molecular Formula |
Al2Co2O5 |
|---|---|
Molecular Weight |
251.83 g/mol |
IUPAC Name |
dialuminum;cobalt(2+);oxygen(2-) |
InChI |
InChI=1S/2Al.2Co.5O/q2*+3;2*+2;5*-2 |
InChI Key |
CRHLEZORXKQUEI-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Co+2].[Co+2] |
Origin of Product |
United States |
Synthetic Methodologies for Cobalt Aluminate
Sol-Gel and Hydrothermal Synthesis Routes for Cobalt Aluminate
Sol-gel and hydrothermal methods are wet-chemical techniques that offer excellent control over the final product's characteristics.
Precursor Chemistry and Reaction Mechanisms in Sol-Gel Synthesis
The sol-gel process for synthesizing this compound typically involves the hydrolysis and polycondensation of molecular precursors, which are usually metal alkoxides or salts in a solvent. mdpi.commdpi.com This method's advantage lies in its ability to achieve a high degree of homogeneity at the atomic level, leading to the formation of uniform oxide networks at lower temperatures compared to traditional solid-state reactions. acs.org
The process begins with the formation of a colloidal suspension (sol) of solid particles, which then undergoes gelation to form an interconnected network of particles. mdpi.com Common precursors include aluminum alkoxides like aluminum sec-butoxide (B8327801) and cobalt salts such as cobalt nitrate (B79036) or cobalt acetate (B1210297). mdpi.comacs.orgrsc.org The reaction mechanism involves a nucleophilic substitution where alkoxy groups are replaced by hydroxyl groups during hydrolysis. mdpi.com This is followed by condensation reactions, which can be either water condensation (reaction between two hydroxyl groups) or alcohol condensation (reaction between a hydroxyl group and an alkoxy group), to form M-O-M bridges. mdpi.com
In a non-hydrolytic sol-gel route, aluminum halides can react with ethers to form an aluminum alkoxide-halide in situ. ufba.br This is followed by the addition of a silicon precursor like tetraethoxysilane (TEOS) to create Al-O-Si bridges through cross-condensation. ufba.br The gel forms through a combination of self-condensation (Al-O-Al or Si-O-Si) and cross-condensation reactions. ufba.br The use of chelating agents is often necessary to control the high reactivity of aluminum alkoxides and manage the rates of hydrolysis and condensation. mdpi.com
Parameters Governing Crystallinity and Morphology in Hydrothermal Systems
Hydrothermal synthesis is another versatile method for producing this compound, where chemical reactions occur in aqueous solutions at elevated temperatures and pressures. researchgate.netrsc.org The crystallinity and morphology of the resulting CoAl₂O₄ particles are highly dependent on several key parameters. rsc.org
These parameters include:
Temperature: Higher reaction temperatures generally lead to increased crystallinity and larger particle sizes. rsc.orgmdpi.com
Reaction Time: The duration of the hydrothermal treatment impacts the completion of the reaction and the growth of the crystals. rsc.org
Precursor Concentration: The ratio of cobalt to aluminum precursors is crucial for obtaining the desired stoichiometric spinel phase. researchgate.net
Capping Agents/Surfactants: The addition of capping agents or surfactants can control particle size and morphology. For example, agents like CTAB, PVP, TEA, and oleic acid have been shown to influence the shape and size of the resulting particles, with PVP leading to particles around 100 nm. researchgate.net
The probable reaction mechanism in hydrothermal synthesis involves the formation of Co-Al-O complexes, which then convert to the CoAl₂O₄ spinel structure. researchgate.net
Solid-State and Combustion Synthesis Approaches for this compound
Solid-state and combustion synthesis represent high-temperature methods for producing this compound.
High-Temperature Reaction Kinetics in Solid-State Synthesis
The traditional solid-state synthesis of this compound involves the mechanical mixing of cobalt and aluminum oxides or their precursors, followed by calcination at high temperatures, often exceeding 1300°C for extended periods. ceramic-science.comcas.cn This method relies on the long-range diffusion of metal ions, which can sometimes result in inhomogeneity, larger and uneven grain sizes, and a lack of precise stoichiometric control. cas.cn
The reaction kinetics are primarily diffusion-controlled. The progress of the solid-state reaction can be monitored by observing the formation of the this compound spinel phase and the consumption of the precursor oxides, such as α-Al₂O₃, using techniques like X-ray diffraction. mdpi.com Temperatures above 1100°C are typically required for the reaction to proceed effectively, whether using conventional or microwave heating. mdpi.com Microwave-assisted solid-state synthesis has been shown to be more energy-efficient, achieving comparable results in a much shorter time frame. mdpi.com
Self-Propagating High-Temperature Synthesis (SHS) for this compound
Self-Propagating High-Temperature Synthesis (SHS), also known as combustion synthesis, is a method that utilizes a highly exothermic reaction to sustain itself in the form of a combustion wave. unipv.it This process is characterized by extremely high temperatures (up to 3000 K) and rapid reaction rates. unipv.it It is an energy-efficient approach for producing various materials, including oxides. unipv.it
In the context of producing aluminum-based composites, SHS can be used with catalysts like cobalt and carbon. ktu.lt The process involves initiating a reaction that, due to its high exothermicity, propagates through the reactant mixture, converting it into the desired product. unipv.itism.ac.ru For instance, the aluminothermic reaction can be used to produce a corundum ceramic layer firmly bonded to a steel pipe. made-in-china.com This method offers advantages such as low energy consumption and fewer processing steps. made-in-china.com
Novel and Advanced Synthetic Techniques for this compound Nanostructures
Recent research has focused on developing novel and advanced techniques to synthesize this compound nanostructures with controlled properties. These methods often offer advantages over traditional techniques in terms of particle size control, energy efficiency, and product purity.
Some of these advanced techniques include:
Combustion Method using Fuel: Nanocrystalline CoAl₂O₄ can be synthesized via a combustion method using a fuel like L-alanine or glycine (B1666218). ceramic-science.commdpi.com By adjusting the fuel ratio and calcination temperature, it's possible to produce homogeneous crystalline powders with particle sizes ranging from 9 to 110 nm. cas.cn
Non-aqueous Sol-Gel Route: A one-pot, non-aqueous sol-gel synthesis carried out at mild temperatures (150-300°C) can produce CoAl₂O₄ nanoparticles with very small average sizes, between 2.5 and 6.2 nm. rsc.org This method involves the reaction of cobalt acetate and aluminum isopropoxide in benzyl (B1604629) alcohol. rsc.org
Microwave-Assisted Peptization: This technique can be used to synthesize MeAl₂O₄ (where Me can be Co) supported on γ-Al₂O₃ with large mesopores. acs.org It involves the self-assembly of peptized boehmite nanoparticles in the presence of a triblock copolymer and metal nitrates. acs.org
Chitosan (B1678972) as a Template: Copper and cobalt aluminates can be produced using chitosan as a template. The chitosan is removed by heating, resulting in a porous material with a high surface area, which is beneficial for applications like enzyme immobilization. scielo.br
Sol-gel Self-Combustion: This method, which can employ glycine as a fuel, offers a clean synthesis route for nano-sized cobalt-based pigments. rsc.org It allows for the partial substitution of cobalt with other elements like magnesium and zinc to modify the pigment's properties. rsc.org
These innovative approaches provide greater control over the synthesis of this compound nanostructures, opening up new possibilities for their application in various fields.
Template-Assisted Synthesis of Ordered this compound Architectures
The template-assisted synthesis represents a powerful strategy for creating highly ordered this compound nanostructures. This method utilizes a pre-existing scaffold or template to direct the formation of the desired material, offering precise control over the final architecture. The approaches are broadly categorized into hard and soft templating. rsc.org
Hard Templating (Nanocasting): Hard templating, often called nanocasting, employs rigid, pre-formed porous materials as molds. acs.org Common hard templates include anodized aluminum oxide (AAO) and ordered mesoporous silicas like SBA-15 and KIT-6. acs.orgfrontiersin.orgacademie-sciences.fr The general process involves several key steps:
Infiltration: The pores of the hard template are filled with a precursor solution containing soluble salts of cobalt and aluminum, such as nitrates or chlorides. acs.orgresearchgate.net This is often achieved through vacuum infiltration or simple immersion. researchgate.net
Conversion: The precursors within the template pores are converted into the solid oxide phase, typically through calcination at elevated temperatures. academie-sciences.fr
Template Removal: The original template is selectively etched away using a chemical agent (e.g., sodium hydroxide (B78521) for silica (B1680970) templates or phosphoric acid for AAO), leaving behind a freestanding, ordered replica of the template's porous network. acs.orgacademie-sciences.fr
This nanocasting technique allows for the synthesis of this compound nanowires, nanotubes, and mesoporous powders with high surface areas and uniform pore sizes. frontiersin.orgresearchgate.net For example, cobalt ferrite (B1171679) nanowires with diameters around 30 nm have been successfully grown inside AAO templates. researchgate.net The morphology of the final product, whether nanowires or nanotubes, can be controlled by adjusting the precursor concentration and drying conditions within the template pores. researchgate.net
Soft Templating: Soft templating utilizes self-assembling organic molecules, such as surfactants and block copolymers (e.g., PEO-PPO-PEO), as structure-directing agents. rsc.orgacs.org Unlike the rigid molds in hard templating, soft templates and inorganic precursors co-assemble during the synthesis process, often through an Evaporation-Induced Self-Assembly (EISA) mechanism. rsc.orgacs.org In a typical EISA synthesis, the inorganic precursors, the soft template, and a solvent are mixed to form a homogeneous solution. As the solvent evaporates, the concentration of the components increases, driving the self-assembly of the template into a liquid-crystalline phase around which the inorganic species hydrolyze and condense. acs.org Subsequent calcination removes the organic template, yielding an ordered mesoporous this compound structure. acs.org This method is advantageous due to the ease of template removal at lower temperatures and its versatility in creating diverse mesostructures. rsc.org
Table 1: Comparison of Template-Assisted Synthesis Methods
| Feature | Hard Templating (Nanocasting) | Soft Templating |
|---|---|---|
| Template Type | Rigid, pre-formed porous solids (e.g., Mesoporous Silica, AAO). rsc.orgacs.org | Self-assembling organic molecules (e.g., Block Copolymers, Surfactants). rsc.org |
| Process | Infiltration of precursors, conversion (calcination), and template removal. acs.org | Co-assembly of precursors and template, followed by template removal (calcination). rsc.orgacs.org |
| Key Advantage | High structural fidelity and crystallinity. acs.org | Simpler template removal, versatile mesostructure control. rsc.org |
| Common Products | Nanowires, nanotubes, inverse opals. frontiersin.orgresearchgate.net | Ordered mesoporous powders and films. acs.org |
| Example Template | SBA-15, KIT-6, Anodized Aluminum Oxide (AAO). acs.orgresearchgate.net | Pluronic P123, F127 (PEO-PPO-PEO block copolymers). acs.org |
Gas-Phase Deposition Methods for this compound Thin Films
Gas-phase deposition techniques are essential for fabricating high-quality this compound thin films, which are crucial for optical and electronic applications. These methods involve the transport of volatile precursors onto a substrate where they react to form a solid film.
Metal-Organic Chemical Vapor Deposition (MOCVD): MOCVD is a versatile technique for growing crystalline thin films. For this compound, the process involves introducing volatile metal-organic precursors for cobalt and aluminum into a reactor chamber. researchgate.net For instance, this compound thin films have been grown in a low-pressure, hot-wall MOCVD reactor using bis(η5-cyclopentadienyl)Co(II) [Co(η5-C5H5)2] as the cobalt precursor and aluminium dimethylisopropoxide [AlMe2(OiPr)] as the aluminum precursor. researchgate.net The deposition is typically carried out on substrates like Si(100) or quartz at temperatures ranging from 500 to 900 °C. researchgate.net The as-deposited films often require a post-deposition annealing step at high temperatures (e.g., 1200 °C in air) to achieve the desired blue color and crystalline spinel structure. researchgate.net
Other Deposition Techniques: Other vapor phase methods include magnetron sputtering and Laser-induced Thermionic Vacuum Arc (LTVA). researchgate.netnih.gov In magnetron sputtering, layers of cobalt and aluminum can be successively deposited onto a substrate and subsequently annealed at high temperatures (e.g., 1100 °C) to form the this compound spinel. researchgate.net The LTVA method has been used to deposit CoNiAl alloy thin films, which are then transformed into ceramic (Co,Ni)Al2O4 through thermal annealing in air. nih.gov This post-annealing process facilitates the diffusion of aluminum atoms and the formation of the spinel structure, converting the film from metallic to dielectric. nih.gov These physical vapor deposition (PVD) methods offer alternative routes for producing metallic or alloy films that can be oxidized to form the desired aluminate. mdpi.com
Table 2: Parameters for Gas-Phase Deposition of this compound Films
| Technique | Precursors | Substrate | Deposition Temp. | Post-Annealing | Reference |
|---|---|---|---|---|---|
| MOCVD | Co(η5-C5H5)2, AlMe2(OiPr) | Si(100), Quartz | 500-900 °C | 1200 °C in air | researchgate.net |
| Magnetron Sputtering | Co and Al targets | SiO2 | Not specified | 1100 °C | researchgate.net |
| LTVA | CoNiAl alloy target | Not specified | Not specified | Thermal annealing in air | nih.gov |
Microwave-Assisted and Sonochemical Synthesis of this compound
To improve energy efficiency and reaction rates, alternative energy sources like microwaves and ultrasound are employed for the synthesis of this compound.
Microwave-Assisted Synthesis: Microwave-assisted synthesis utilizes the ability of certain materials to transform electromagnetic energy into heat. mdpi.com Cobalt oxide is a known microwave-active material, making this method highly suitable for synthesizing this compound. mdpi.com The process typically involves a solid-state reaction between precursor powders, such as cobalt (II, III) oxide and aluminum hydroxide. mdpi.com Due to rapid, selective, and volumetric heating, the reaction time is drastically reduced from several hours in a conventional furnace to just a few minutes. mdpi.com Studies have shown that using a properly designed microwave applicator at a frequency of 2.45 GHz can lead to the formation of the CoAl2O4 pigment at 1100 °C, a lower temperature than required for conventional heating, and with significantly lower specific energy consumption. mdpi.com
Sonochemical Synthesis: The sonochemical method uses high-intensity ultrasonic irradiation (typically >20 kHz) to induce chemical reactions. The physical phenomenon responsible is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures (several thousand Kelvin) and pressures, leading to the formation of nanoparticles. informaticsjournals.co.in Sonochemical synthesis has been successfully used to produce this compound nanoparticles from aqueous solutions of cobalt and aluminum salts. informaticsjournals.co.ini-scholar.in The preparation parameters, such as the power of ultrasonic irradiation, reaction time, and precursor concentration, significantly influence the size and properties of the resulting nanoparticles. informaticsjournals.co.in
Table 3: Comparison of Microwave and Sonochemical Synthesis
| Feature | Microwave-Assisted Synthesis | Sonochemical Synthesis |
|---|---|---|
| Energy Source | Microwave radiation (e.g., 2.45 GHz). mdpi.com | High-frequency ultrasound (>20 kHz). informaticsjournals.co.in |
| Mechanism | Volumetric heating via dielectric losses. mdpi.com | Acoustic cavitation creating localized hot spots. informaticsjournals.co.in |
| Typical Reaction | Solid-state reaction of precursor oxides. mdpi.com | Precipitation from precursor salt solutions. informaticsjournals.co.in |
| Key Advantage | Rapid synthesis, energy efficiency, shorter reaction times. mdpi.com | Formation of nanoparticles, operation at ambient conditions. informaticsjournals.co.in |
| Typical Product | Crystalline pigment powders. mdpi.com | Nanoparticles. informaticsjournals.co.ini-scholar.in |
Green Synthesis Approaches for this compound Utilizing Biomass Extracts
Green synthesis has emerged as an eco-friendly, cost-effective, and simple alternative to conventional chemical methods. This approach utilizes biological entities, particularly plant extracts, as reducing and stabilizing agents for the formation of nanoparticles. scielo.org.mxnih.gov
The general mechanism involves phytochemicals present in the plant extracts—such as polyphenols, flavonoids, alkaloids, and terpenoids—which have functional groups capable of reducing metal ions from their salt solutions and capping the resulting nanoparticles to prevent agglomeration. scielo.org.mxnih.govscielo.org.mx
For this compound synthesis, this approach has been successfully demonstrated. A notable example is the use of cinnamon bark aqueous extract in a combustion method to produce CoAl2O4 nanoparticles. lew.ro In this process, the extract acts as the fuel for the combustion reaction between cobalt and aluminum nitrates. The synthesis was performed using both classic and microwave-assisted combustion, with both routes successfully yielding the cubic spinel structure of this compound. lew.ro Another study reported the use of tamarind fruit extract for the synthesis of this compound nanoparticles, highlighting the versatility of plant-based extracts in producing complex oxides. nih.gov The use of extracts from plants like Spinacia Oleracea (spinach) and Cymbopogon citratus (lemongrass) has also been documented for producing cobalt oxide and related bimetallic nanoparticles, indicating their potential for this compound synthesis. mdpi.comengrxiv.org
Table 4: Examples of Biomass Extracts in Nanoparticle Synthesis
| Nanoparticle | Biomass Extract | Role of Extract | Reference |
|---|---|---|---|
| This compound | Cinnamon Bark | Fuel for combustion, reducing/capping agent | lew.ro |
| This compound | Tamarind Fruit | Reducing/capping agent | nih.gov |
| Cobalt Oxide | Spinacia Oleracea (Spinach) | Reducing and capping agent | engrxiv.org |
| Cobalt Oxide | Ficus religiosa | Reducing and capping agent | ijsr.net |
| Cobalt/Cobalt-Zinc | Cymbopogon citratus (Lemongrass) | Bioreduction of metallic salts | mdpi.com |
Structural Elucidation and Crystallographic Analysis of Cobalt Aluminate
X-ray Diffraction (XRD) Investigations of Cobalt Aluminate Crystalline Phases
X-ray diffraction (XRD) is a primary and powerful technique for investigating the crystalline structure of materials like this compound. By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, researchers can identify the crystalline phases present, determine lattice parameters, and evaluate microstructural properties such as crystallite size and internal strain. tandfonline.comarabjchem.org
XRD patterns of synthesized this compound consistently confirm the formation of a cubic spinel structure, which is identified by comparing the peak positions and intensities to standard diffraction data from the Joint Committee on Powder Diffraction Standards (JCPDS). scielo.org.mxarabjchem.org Common reference files for CoAl₂O₄ include JCPDS Card Nos. 10-458, 44-0160, and 01-082-2242. scielo.org.mxtandfonline.comarabjchem.org The XRD patterns typically show distinct diffraction peaks corresponding to crystallographic planes such as (220), (311), (400), (422), (511), and (440), which are characteristic of the spinel phase. arabjchem.orgresearchgate.net The presence of these peaks without evidence of secondary phases, such as CoO or Al₂O₃, indicates the high purity and complete formation of the CoAl₂O₄ spinel. arabjchem.orgscispace.com
The lattice parameter, 'a', which defines the size of the cubic unit cell, is a critical parameter refined from XRD data. For this compound, reported lattice parameters are generally in close agreement with standard values. For instance, studies have reported values ranging from 8.10658 Å to 8.11181 Å. arabjchem.org Another study found the lattice parameter to be in the range of 8.112 Å to 8.122 Å. mdpi.com The precise value of the lattice parameter can be influenced by synthesis methods and conditions, such as the calcination temperature and the presence of dopants. mdpi.commdpi.com Rietveld refinement is a sophisticated method used for the precise calculation of lattice parameters from powder diffraction data. mdpi.comtandfonline.com
Table 1: Representative Lattice Parameters of Spinel this compound from XRD Analysis
| Synthesis Method | Calcination Temperature (°C) | Reported Lattice Parameter (a) in Å | Reference |
| Combustion Method | Not Specified | 8.112 - 8.122 | mdpi.com |
| Sol-Gel Method | 1200 | 8.10658 - 8.11181 | arabjchem.org |
| Co-precipitation | Not Specified | 8.078 | ekb.eg |
| Sol-Gel (Pechini) | 600 - 900 | Not specified, but used for W-H analysis | tandfonline.com |
| Coprecipitation | 1400 | ~8.11 | mdpi.com |
The broadening of XRD peaks is not only indicative of the crystalline nature of a material but also provides quantitative information about its microstructure. tandfonline.com Two primary factors contribute to this broadening: the finite size of the crystallites and the presence of microstrain within the crystal lattice. tandfonline.commst.edu
Several methodologies are employed to deconvolve these effects. The Debye-Scherrer equation is a fundamental method used to estimate the average crystallite size from the full width at half maximum (FWHM) of a diffraction peak. scielo.org.mxmdpi.com However, it does not account for strain-induced broadening.
More advanced techniques like the Williamson-Hall (W-H) method and the Size-Strain Plot (SSP) method allow for the separation and quantification of both crystallite size and lattice strain. tandfonline.compensoft.net The W-H method involves plotting βcos(θ) against 4sin(θ) (where β is the FWHM and θ is the Bragg angle), where the y-intercept provides the crystallite size and the slope yields the strain. ekb.eg Different models can be applied within the W-H analysis, including the Uniform Deformation Model (UDM), Uniform Deformation Stress Model (USDM), and Uniform Deformation Energy Density Model (UDEDM), to analyze the isotropic nature of the lattice deformation. tandfonline.compensoft.net
Studies on nanocrystalline this compound have reported average crystallite sizes ranging from 14 to 24 nm, depending on the synthesis conditions. scielo.org.mxmdpi.com Lattice strain values have been calculated in the order of 10⁻³, while dislocation density, a measure of crystal imperfections, has been reported in the range of (1.73 to 12.8) × 10¹⁴ lines/m². tandfonline.comarabjchem.orgasianpubs.org These microstructural parameters are heavily dependent on the preparation method and subsequent thermal treatments. tandfonline.com
Table 2: Microstructural Parameters of this compound Determined by Powder Diffraction Methods
| Parameter | Reported Value | Method of Determination | Reference |
| Crystallite Size (D) | 14 - 20 nm | Debye-Scherrer | mdpi.com |
| Crystallite Size (D) | ~19 and 24 nm | Scherrer's Formula | scielo.org.mx |
| Crystallite Size (D) | 88.3 - 125.4 nm | Debye-Scherrer, W-H, SSP | arabjchem.org |
| Lattice Strain (ε) | 6.9 × 10⁻³ | XRD | asianpubs.org |
| Lattice Strain (ε) | 0.00021 - 0.0058 | W-H, SSP | arabjchem.org |
| Dislocation Density (δ) | 3.3 × 10⁻³ (nm⁻²) | XRD | asianpubs.org |
| Dislocation Density (δ) | (1.73 to 12.8) × 10¹⁴ (lines/m²) | Calculation from XRD data | arabjchem.org |
The spinel structure (AB₂O₄) features two types of crystallographic sites for cations, surrounded by a close-packed lattice of oxygen anions: tetrahedral (A-sites) and octahedral (B-sites). tandfonline.comwikipedia.org The distribution of the divalent (Co²⁺) and trivalent (Al³⁺) cations between these sites is crucial as it governs the material's properties.
In a "normal" spinel structure, the A-sites are occupied by divalent cations and the B-sites by trivalent cations, represented as (Co²⁺)tet[Al³⁺]₂octO₄. chalcogen.rowikipedia.org In an "inverse" spinel, the A-sites are occupied by trivalent cations, while the B-sites are occupied by both divalent and the remaining trivalent cations. wikipedia.org Many spinels, including this compound, can exhibit a "mixed" or partially inverted structure. sci-hub.ru
The degree of inversion, denoted by the parameter 'x', describes the fraction of trivalent cations (Al³⁺) on the tetrahedral sites. The general formula for a mixed spinel can be written as (Co₁₋ₓAlₓ)[CoₓAl₂₋ₓ]O₄, where parentheses denote tetrahedral sites and brackets denote octahedral sites. mdpi.com An 'x' value of 0 corresponds to a normal spinel, while 'x' = 1 signifies an inverse spinel. malta-consolider.com While CoAl₂O₄ is largely considered a normal spinel, deviations can occur where some Co²⁺ ions occupy octahedral sites, leading to a non-zero inversion degree. tandfonline.comsci-hub.ru This cation distribution is sensitive to synthesis conditions, especially temperature. mdpi.comacs.org Advanced structural analysis, such as Rietveld refinement of XRD data, is used to precisely determine the site occupancies of the cations and calculate the inversion degree. mdpi.com
Electron Microscopy Studies of this compound Morphology and Microstructure
While XRD provides crystallographic information averaged over a large sample volume, electron microscopy techniques offer direct visualization of the material's structure at the micro and nanoscale.
Transmission Electron Microscopy (TEM) is an indispensable tool for characterizing the nanoscale features of this compound. aphrc.org It provides high-resolution images that reveal the size, shape, and arrangement of individual nanoparticles. ekb.eg TEM analyses have confirmed the formation of relatively spherical CoAl₂O₄ nanoparticles with sizes often in the range of 15 to 30 nm. aphrc.orglew.ro These results frequently corroborate the crystallite sizes calculated from XRD peak broadening analysis. lew.ro Furthermore, TEM can reveal details about the crystallinity of the particles and the presence of any amorphous phases or structural defects. In-situ TEM allows for the real-time observation of structural transformations, such as the reduction of cobalt oxides at elevated temperatures, providing insight into reaction mechanisms at the atomic level. colloid.nl
Scanning Electron Microscopy (SEM) is widely used to investigate the surface topography and morphology of this compound powders and sintered materials. arabjchem.orgredalyc.org SEM images provide information on particle shape, size distribution, and the degree of agglomeration. scielo.org.mxtandfonline.com
The morphology of CoAl₂O₄ particles is highly dependent on the synthesis route. Various studies have reported morphologies including nanostructured semi-spherical particles, porous structures with fused grain boundaries, and agglomerated coalesced particles. scielo.org.mxchalcogen.romdpi.com For example, this compound synthesized via a colloidal method showed semi-spherical nanoparticles (~17 nm) when using one amount of a surfactant, but formed nanostructured laminas (~13 nm) when the surfactant amount was increased. scielo.org.mx The images often reveal that the primary nanoparticles, which can be tens of nanometers in size, tend to form larger agglomerates that can range from hundreds of nanometers to several micrometers. mdpi.comredalyc.org
Selected Area Electron Diffraction (SAED) for Crystallographic Orientation
Selected Area Electron Diffraction (SAED) is a powerful transmission electron microscopy (TEM) technique used to determine the crystallographic orientation of nanoscale materials. By directing a focused electron beam onto a specific area of a this compound specimen and observing the resulting diffraction pattern, researchers can deduce the crystal structure and orientation. wordpress.com
In the case of this compound, which typically possesses a cubic spinel structure, SAED patterns reveal a characteristic arrangement of diffraction spots. For instance, when the electron beam is aligned along a specific zone axis, the resulting pattern can be indexed to confirm the spinel structure. researchgate.net The analysis of these patterns allows for the identification of the crystallographic planes and the orientation relationship between different grains or phases within the material. researchgate.netoxfordabstracts.com
Studies on supported cobalt catalysts have utilized SAED to identify the presence of both face-centered cubic (FCC) and hexagonal close-packed (HCP) polymorphs within the same grains. rsc.org The diffraction patterns in such cases show non-periodic disorder, particularly in the HCP component, highlighting the technique's sensitivity to structural variations at the nanoscale. rsc.org Furthermore, automated crystal orientation mapping (ACOM), an advanced electron diffraction technique, can provide detailed orientation maps of columnar-grown thin films, revealing their growth texture. aip.org
Table 1: SAED Analysis of this compound
| Parameter | Description | Reference |
|---|---|---|
| Crystal Structure | Typically cubic spinel. | researchgate.net |
| Polymorphs | Coexistence of FCC and HCP phases observed in some forms. | rsc.org |
| Orientation | Determines the crystallographic orientation of individual grains. | wordpress.comoxfordabstracts.com |
| Disorder | Can reveal non-periodic stacking disorder. | rsc.org |
Advanced Structural Probes for this compound
To obtain a more comprehensive understanding of the atomic arrangement, including subtle details like atomic occupancy and local distortions, more advanced techniques such as neutron diffraction, synchrotron X-ray diffraction, and X-ray absorption spectroscopy are employed.
Neutron diffraction and synchrotron X-ray diffraction are indispensable tools for accurately determining the distribution of cations within the spinel lattice of this compound and for quantifying any crystallographic disorder. The spinel structure consists of tetrahedral and octahedral sites that can be occupied by Co²⁺ and Al³⁺ ions. The distribution of these cations between the two sites is known as the degree of inversion.
Neutron diffraction is particularly powerful for this purpose because the neutron scattering lengths of cobalt and aluminum are significantly different, providing excellent contrast between the two elements. mst.eduiaea.org This allows for a precise determination of the cation site occupancy. mst.edu Studies on the related MgAl₂O₄ spinel have demonstrated the utility of neutron diffraction in quantifying the inversion parameter, which is the fraction of Al³⁺ ions on tetrahedral sites and Mg²⁺ ions on octahedral sites. mst.edu This technique has revealed that factors such as synthesis methods can influence the degree of cation site disorder. mst.edu In this compound, neutron scattering studies have also been crucial in investigating its magnetic structure, revealing a "highly frustrated magnetic system" where competing magnetic interactions prevent the establishment of long-range order at low temperatures. ornl.gov
Synchrotron X-ray diffraction offers the advantage of high intensity and high resolution, enabling the detection of subtle structural details and phase transitions. mdpi.com By tuning the X-ray energy near the absorption edges of the constituent elements (anomalous diffraction), the scattering contrast between atoms with similar atomic numbers, like cobalt and its neighbors in the periodic table, can be significantly enhanced. helmholtz-berlin.despie.org This multiple-edge anomalous diffraction (MEAD) technique allows for the quantitative analysis of element-specific occupation in the crystal lattice. spie.org This is critical for understanding chemical ordering and disorder, which in turn governs the material's properties. spie.org
Table 2: Cation Occupancy in this compound Spinel
| Technique | Information Obtained | Significance | Reference |
|---|---|---|---|
| Neutron Diffraction | Precise determination of Co²⁺ and Al³⁺ distribution over tetrahedral and octahedral sites. | Crucial for understanding the degree of inversion and magnetic properties. | mst.eduornl.gov |
| Synchrotron X-ray Diffraction | High-resolution structural data and quantification of elemental occupancy through anomalous scattering. | Enables detailed analysis of chemical ordering and disorder. | mdpi.comspie.org |
X-ray absorption spectroscopy (XAS) is a powerful element-specific technique that provides information about the local atomic structure and electronic state of a specific element within a material. It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). uu.nlaip.org
XANES analysis of this compound focuses on the region near the absorption edge of cobalt. The precise energy and shape of the absorption edge are highly sensitive to the oxidation state and coordination geometry of the absorbing atom. uu.nlwashington.edu For instance, the position of the Co K-edge can indicate the formal oxidation state of cobalt (e.g., Co²⁺ or Co³⁺). acs.orgosti.gov In studies of cobalt clusters on alumina (B75360) supports, XANES has been instrumental in identifying the dominant Co²⁺ phase, which is attributed to the formation of this compound, indicating strong binding to the support. osti.gov The pre-edge features in a XANES spectrum can provide information about the coordination environment (e.g., tetrahedral vs. octahedral). washington.eduresearchgate.net
EXAFS provides information about the local atomic environment around the absorbing atom, including bond distances, coordination numbers, and the identity of neighboring atoms. aip.orgcambridge.org The EXAFS region is characterized by oscillations in the absorption coefficient at energies above the absorption edge. uu.nl Analysis of these oscillations can yield precise interatomic distances. For example, in studies of cobalt complexes on aluminol surfaces, EXAFS has been used to determine Co-O and Co-Al bond lengths, revealing that cobalt bonds as octahedrally coordinated, inner-sphere complexes. cambridge.org This technique can also distinguish between mononuclear and multinuclear surface complexes. cambridge.org
Table 3: XAS Analysis of this compound
| Technique | Information Obtained | Key Findings for this compound Systems | Reference |
|---|---|---|---|
| XANES | Oxidation state and coordination geometry of cobalt. | Confirms the presence of Co²⁺ in a tetrahedral or octahedral environment, indicative of spinel formation. | acs.orgosti.gov |
| EXAFS | Interatomic distances (e.g., Co-O, Co-Al) and coordination numbers. | Provides precise bond lengths and reveals details about surface complexation and the local atomic structure. | cambridge.orgresearchgate.net |
Electronic Structure and Spectroscopic Characterization of this compound
The distinct properties of this compound (CoAl₂O₄), particularly its renowned blue color, are deeply rooted in its electronic structure. Spectroscopic techniques are indispensable tools for probing this structure, providing detailed insights into electron transitions, elemental composition, oxidation states, and vibrational modes of the crystal lattice.
Optical and Thermal Properties
Color and Optical Band Gap
Thenard's Blue: The characteristic intense blue color of this compound, often referred to as "Thenard's Blue," is due to the d-d electronic transitions of the tetrahedrally coordinated Co²⁺ ions. arabjchem.orglew.ro
Band Gap: The optical band gap of this compound nanoparticles has been reported to be in the range of 2.20-2.25 eV, confirming its p-type semiconductor behavior. lew.ro Other studies have reported values ranging from 3.18 eV to 3.32 eV. mdpi.com The exact value can be influenced by factors such as particle size and doping.
Thermal Stability
This compound exhibits exceptional thermal stability, retaining its structure and color at high temperatures. naturalpigments.eusamaterials.com Thermogravimetric analysis (TGA) shows that the compound is stable up to high temperatures, with mass loss primarily attributed to the evaporation of adsorbed water at lower temperatures. nih.gov Its melting point is reported to be around 1700-1800 °C. samaterials.com This high thermal stability makes it suitable for applications in high-temperature coatings and ceramics. nanorh.comsamaterials.com
Computational Modeling and Theoretical Investigations of Cobalt Aluminate
Density Functional Theory (DFT) Calculations for Electronic Band Structure and Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ju.edu.et It has been successfully employed to predict a wide range of material properties, including electronic band structure, mechanical properties, and thermodynamic stability. numberanalytics.com For cobalt aluminate, DFT calculations have been instrumental in elucidating its electronic characteristics, defect chemistry, and the effects of doping.
Prediction of Electronic Properties and Charge Distribution in this compound
DFT calculations have been used to determine the electronic band structure and density of states (DOS) of this compound. researchgate.net These calculations help in understanding the nature of the electronic transitions responsible for its characteristic blue color. umj.ac.id The normal spinel structure of CoAl2O4, with Co²⁺ ions in tetrahedral sites and Al³⁺ ions in octahedral sites, is predicted to be the most stable configuration at low temperatures. acs.org
Studies have shown that the electronic properties are significantly influenced by the local environment of the Co²⁺ ions. acs.org Charge density distribution analysis reveals the nature of chemical bonding and charge transfer between the constituent atoms. For instance, DFT studies on cobalt/alumina (B75360) interfaces have shown that charge transfer and screening effects can lead to a negative charge on the interfacial cobalt layer. unl.edu In heterostructures like cobalt hydroxide (B78521)/aluminum oxyhydroxide, theoretical calculations indicate that electron transfer from Co(OH)₂ to AlOOH leads to interfacial charge redistribution and optimization of the electronic structure. bohrium.com
| Property | DFT Prediction | Reference |
| Stable Crystal Structure | Normal Spinel | acs.org |
| Co²⁺ Ion Coordination | Tetrahedral | umj.ac.id |
| Al³⁺ Ion Coordination | Octahedral | umj.ac.id |
| Interfacial Charge (Co/Al₂O₃) | Negative charge on Co layer | unl.edu |
DFT Studies on Defect Chemistry and Non-Stoichiometry in this compound
DFT is a crucial tool for investigating the formation and influence of defects in spinel compounds. mdpi.com In this compound, intrinsic point defects and non-stoichiometry can significantly alter its properties. DFT calculations have been employed to determine the energetics of various point defects, such as cation vacancies and interstitials. acs.org
Research has shown that cation vacancies in CoAl₂O₄ act as shallow acceptors, but their formation energy is highly dependent on the growth conditions, with an oxygen-rich environment being necessary to enhance p-type conductivity. acs.orgresearchgate.net DFT has also been used to study the effects of extrinsic doping. For example, iron (Fe) doping has been examined, revealing its preference for octahedral coordination and its role in forming deep donor or acceptor levels within the band gap. acs.org
Furthermore, DFT calculations have been used to understand the redox behavior of mixed cobalt-iron aluminates, indicating that an oxygen vacancy-mediated mechanism is responsible for their water-splitting ability. osti.gov In contrast, pure CoAl₂O₄ was found to be incapable of splitting water under similar computational analyses. osti.gov Studies on non-stoichiometric cobalt sulfides have also utilized DFT to confirm the presence of cobalt vacancy-type defects. sciengine.com
| Defect Type | Key Finding | Reference |
| Cation Vacancies | Shallow acceptors, formation energy depends on growth conditions. | acs.orgresearchgate.net |
| Iron (Fe) Doping | Prefers octahedral sites, forms deep levels in the band gap. | acs.org |
| Oxygen Vacancies | Crucial for water-splitting in mixed cobalt-iron aluminates. | osti.gov |
| Cobalt Vacancies | Confirmed in non-stoichiometric cobalt sulfides. | sciengine.com |
Molecular Dynamics Simulations for Atomic Mobility and Thermal Behavior
Molecular dynamics (MD) simulations are a powerful computational method for studying the atomic-level dynamics and thermal properties of materials. By simulating the interactions of individual atoms over time, MD provides insights into phenomena such as diffusion, melting, and structural transformations under various conditions. mdpi.com
MD simulations have been used to estimate the melting point of cobalt, with results from different simulation methods like the hysteresis and interface methods showing good agreement with experimental values. researchgate.netpncampus.edu.np These simulations can also predict the variation of the melting point with pressure. researchgate.netpncampus.edu.np For instance, the initial melting slope of cobalt at zero pressure has been calculated to be around 36-40 K/GPa. pncampus.edu.np
In the context of related materials like liquid alumina, MD simulations have been employed to study its structure, vibrational properties, and transport coefficients at various temperatures and densities. nih.gov Such studies reveal details about short-range order, primarily composed of AlO₄ tetrahedra, and how structural transitions occur with changing conditions. nih.gov Similarly, MD simulations of WC-Co composites have shed light on the nanoscale effects of thermal treatments, including cobalt evaporation and structural instability under mechanical stress. mdpi.com These simulations highlight how atomic mobility is enhanced at higher temperatures, allowing dislocations to overcome energy barriers more easily. mdpi.com
| Simulation Type | Investigated Property | Key Finding | Reference |
| MD of Cobalt | Melting Point | Estimated melting temperature is close to experimental values (e.g., 1731 K by hysteresis method). | researchgate.netpncampus.edu.np |
| MD of Cobalt | Melting Curve | Initial melting slope at 0 GPa is ~36-40 K/GPa. | pncampus.edu.np |
| MD of Liquid Alumina | Structure & Transport | Short-range order is mainly AlO₄ tetrahedra; transport properties are temperature and density dependent. | nih.gov |
| MD of WC-Co | Thermal Behavior | High-energy treatments accelerate cobalt evaporation and increase structural instability. | mdpi.com |
Theoretical Approaches to Surface Reactivity and Adsorption Mechanisms on this compound
Understanding the surface reactivity and adsorption mechanisms of this compound is crucial for its application in catalysis and coatings. Theoretical methods, particularly DFT, provide a molecular-level understanding of these surface phenomena.
DFT calculations have been used to study the adsorption of various molecules on cobalt and alumina surfaces. For instance, the adsorption of tris(8-hydroxyquinoline)aluminum (Alq₃) molecules on cobalt surfaces has been investigated, revealing that both the permanent electric dipole of the molecule and charge redistribution at the interface contribute to the interface dipole. aps.org The adsorption of CO on cobalt clusters supported on alumina has also been modeled, showing that the support can strengthen the catalyst and influence its adsorption capabilities. researchgate.net
In the context of catalysis, DFT studies on cobalt catalysts for ethanol (B145695) steam reforming have shown that alkali promoters can enhance the process by increasing the adsorption energy of intermediates like acetaldehyde. acs.org Furthermore, investigations into carbon deposition on cobalt catalysts during dry reforming of methane (B114726) have utilized DFT to understand the activation of CO₂ and the surface reactions of adsorbed oxygen and carbon species. acs.org These studies indicate that cobalt can enhance the adsorption of CO₂, which helps inhibit carbon deposition. acs.org The adsorption mechanisms can be complex, sometimes involving co-precipitation and surface complexation processes. mdpi.com
| System | Adsorbate/Reactant | Key Theoretical Insight | Reference |
| Co surface | Alq₃ | Interface dipole is influenced by both molecular dipole and charge redistribution. | aps.org |
| Co cluster on Al₂O₃ | CO | Alumina support strengthens the Co catalyst and increases CO adsorption ability. | researchgate.net |
| Co/α-Al₂O₃ catalyst | Acetaldehyde | Alkali doping increases the adsorption energy of this intermediate. | acs.org |
| Co catalyst | CO₂ | Cobalt enhances CO₂ adsorption, which can inhibit carbon deposition. | acs.org |
Computational Design and Materials Prediction for this compound Derivatives
Computational design and materials prediction are rapidly advancing fields that leverage theoretical models to discover and develop new materials with desired properties, reducing the need for extensive trial-and-error experimentation.
For this compound, computational approaches can be used to predict the properties of its derivatives. For example, DFT can be used to screen potential dopants and predict their effect on the electronic structure and catalytic activity. This has been demonstrated in studies of Fe-doped CoAl₂O₄, where the dopant's effect on electronic and chemical properties was determined. acs.org
The computational design process can also be applied to create novel catalysts. For instance, DFT calculations can guide the synthesis of single-atom catalysts by predicting their stability and reactivity. researchgate.net In the context of cobalt-based catalysts, computational studies have explored the mechanism of reactions, such as the asymmetric synthesis of planar chiral ferrocene (B1249389) derivatives, providing insights that can be used to optimize the catalyst design. chinesechemsoc.org Furthermore, computational methods are being used to design functionalized metal-organic framework nodes for catalysis, which could include cobalt-aluminate-like structures. acs.org The development of superalloys and other advanced materials also benefits from computational tools that can predict diffusion and phase stability. nist.gov
| Design/Prediction Area | Computational Method | Application Example | Reference |
| Doping Effects | DFT | Predicting the electronic and chemical effects of Fe-doping in CoAl₂O₄. | acs.org |
| Catalyst Design | DFT | Investigating single-atom catalysts on alumina for CO oxidation. | researchgate.net |
| Reaction Mechanisms | DFT | Elucidating the mechanism of cobalt-catalyzed asymmetric synthesis. | chinesechemsoc.org |
| Advanced Materials | Diffusion Databases | Developing databases for Co-based superalloys. | nist.gov |
Catalytic Applications and Reaction Mechanisms of Cobalt Aluminate
Heterogeneous Catalysis by Cobalt Aluminate in Oxidation Reactions
The spinel structure of this compound provides a stable framework that can host active cobalt species, making it an effective heterogeneous catalyst for several crucial oxidation reactions. Its ability to facilitate the transfer of oxygen and undergo redox cycles is central to its catalytic function.
Selective Oxidation of Volatile Organic Compounds (VOCs)
Volatile organic compounds (VOCs) are a major class of air pollutants, and their abatement via catalytic oxidation is an effective environmental control strategy. nih.gov this compound and related cobalt-on-alumina catalysts have demonstrated significant activity in the total oxidation of various VOCs, including n-hexane, benzene, toluene, and o-xylene, converting them into less harmful carbon dioxide and water. wikipedia.org
Research on cobalt catalysts supported on γ-Al₂O₃-CeO₂ has shown that a higher cobalt load (20 wt%) leads to greater activity compared to a lower load (10 wt%). wikipedia.org The superior performance of these catalysts is attributed to a higher concentration of surface cobalt, a greater number of oxygen vacancies, and beneficial interactions between the cobalt, alumina (B75360), and ceria components. wikipedia.org Similarly, Co-Al hydrotalcite-like precursors, which form cobalt-aluminum mixed oxides upon calcination, have been found to be highly active in toluene oxidation. Their effectiveness is linked to a high surface content of Co²⁺ species, which increases the amount of reactive oxygen available for the oxidation reaction. acs.org
| Catalyst | Target VOC | Temperature for 50% Conversion (T₅₀ in °C) |
|---|---|---|
| Co10/γ-Al₂O₃-CeO₂ | n-Hexane | 275 |
| Co20/γ-Al₂O₃-CeO₂ | n-Hexane | 260 |
| Co10/γ-Al₂O₃-CeO₂ | Benzene | 280 |
| Co20/γ-Al₂O₃-CeO₂ | Benzene | 265 |
| Co10/γ-Al₂O₃-CeO₂ | Toluene | 260 |
| Co20/γ-Al₂O₃-CeO₂ | Toluene | 250 |
| Co10/γ-Al₂O₃-CeO₂ | o-Xylene | 255 |
| Co20/γ-Al₂O₃-CeO₂ | o-Xylene | 245 |
Reaction Kinetics and Mechanism Elucidation on this compound Surfaces
The mechanism of CO oxidation on cobalt-based catalysts, including those involving this compound, is a subject of extensive research. Two primary mechanisms are often proposed: the Mars-van Krevelen (MvK) mechanism and the Langmuir-Hinshelwood (LH) mechanism. acs.org
The MvK mechanism involves the participation of lattice oxygen from the catalyst. In this process, CO adsorbs onto a metal site (e.g., Co³⁺) and reacts with an adjacent lattice oxygen atom, leading to the formation of CO₂ and an oxygen vacancy. The catalyst is then re-oxidized by gas-phase O₂. acs.org Operando spectroscopic studies on cobalt oxide catalysts have provided evidence for the MvK mechanism, particularly at temperatures above 100 °C, highlighting the role of the Co³⁺/Co²⁺ redox couple. acs.org
Alternatively, the LH mechanism involves the adsorption of both CO and O₂ onto the catalyst surface, followed by a reaction between the adsorbed species to form CO₂. Kinetic studies on Co₃O₄–Al₂O₃ catalysts have revealed reaction orders of 0 for CO and 0.42 for O₂, suggesting a competitive interplay between these two mechanisms. acs.org The specific pathway can be influenced by factors such as temperature, pressure, and the precise composition and morphology of the catalyst surface.
Photocatalytic Applications of this compound for Environmental Remediation
Beyond thermal catalysis, this compound also exhibits photoactive properties, enabling its use in photocatalysis. When irradiated with light of sufficient energy, it generates electron-hole pairs that can drive redox reactions, making it a candidate for degrading pollutants and producing solar fuels.
Degradation of Organic Pollutants via Photocatalysis
Nanocrystalline this compound has proven to be an effective photocatalyst for the degradation of organic pollutants, particularly textile dyes in wastewater. Its photocatalytic activity stems from its ability to absorb light and generate reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻), which are powerful oxidizing agents that can break down complex organic molecules.
Studies have demonstrated the successful degradation of dyes like Methylene Blue, Rhodamine B, and Novacrom navy blue under UV or visible light irradiation. For instance, a this compound/carbon nanocomposite achieved a 98.5% degradation efficiency for Methylene Blue within 90 minutes under UV light in the presence of hydrogen peroxide (H₂O₂). The addition of H₂O₂ often enhances the degradation rate by acting as an electron scavenger, which promotes the formation of hydroxyl radicals and improves charge separation. The efficiency of the photocatalytic process is influenced by the catalyst's particle size, surface area, and crystallinity. Nanoparticles with a smaller size and higher surface area, such as those synthesized via polymeric precursor or combustion methods, typically exhibit enhanced photocatalytic performance.
| Catalyst System | Target Pollutant | Light Source | Degradation Efficiency | Time (min) |
|---|---|---|---|---|
| CoAl₂O₄/C Nanocomposite + H₂O₂ | Methylene Blue | UV | 98.5% | 90 |
| CoAl₂O₄ Nanoparticles | Novacrom Navy Blue Dye | UV | 42% | 150 |
| CoAl₂O₄ Nanoparticles + H₂O₂ | Novacrom Navy Blue Dye | UV | 67% | 150 |
| Aluminum-doped Cobalt Ferrite (B1171679) | Methylene Blue | Visible | 93% | 120 |
Water Splitting for Hydrogen Generation with this compound Systems
Photocatalytic water splitting to produce hydrogen is a promising avenue for renewable energy. While pure this compound shows limited efficiency as a standalone photocatalyst for this process, its performance is dramatically enhanced when integrated into composite systems, where it can act as a cocatalyst or part of a hetero-junction. acs.org
In a composite with graphitic carbon nitride (g-C₃N₄), CoAl₂O₄ nanoparticles significantly boost visible-light-driven hydrogen production. acs.org A 3.0% CoAl₂O₄–g-C₃N₄ nanocomposite exhibited photocatalytic activity up to 22 and 45 times greater than that of pure CoAl₂O₄ and g-C₃N₄, respectively. acs.org This enhancement is attributed to the efficient separation of photogenerated charge carriers at the interface between the two materials. Similarly, a hetero-junction of p-type CoAl₂O₄ with n-type zinc oxide (ZnO) has been shown to produce hydrogen under visible light. In this system, light-excited electrons from the CoAl₂O₄ conduction band, which is at a more negative potential than the hydrogen evolution level, are transferred to ZnO and then to water to generate H₂.
Mechanisms of Charge Separation and Recombination in Photocatalytic this compound
The photocatalytic efficacy of a semiconductor material like this compound is fundamentally governed by the generation, separation, and migration of photogenerated electron-hole pairs. When this compound is irradiated with photons of energy equal to or greater than its band gap, electrons are excited from the valence band (VB) to the conduction band (CB), leaving behind positively charged holes in the VB.
The separation of these charge carriers is a critical step, as their recombination is a major limiting factor in photocatalytic efficiency. The inherent structure of this compound, with Co²⁺ and Al³⁺ ions in tetrahedral and octahedral sites respectively, creates a complex electronic environment that influences charge separation. The presence of different metal cations and their coordination geometries can create localized potential gradients that facilitate the spatial separation of electrons and holes, thereby reducing the probability of their immediate recombination.
However, recombination can still occur through various pathways, including band-to-band recombination, where a CB electron directly recombines with a VB hole, and trap-assisted recombination, where charge carriers are trapped by defect states within the band gap before recombining. These defect states can arise from vacancies, interstitial atoms, or impurities within the crystal lattice.
Techniques such as transient absorption spectroscopy and photoluminescence spectroscopy are crucial in probing the dynamics of these charge carriers. For instance, studies have shown that when used as a cocatalyst with graphitic carbon nitride (g-C₃N₄), this compound exhibits a significant hole-trapping effect. Transient absorption spectroscopy has indicated that CoAl₂O₄ possesses superior hole-capturing properties compared to the more commonly studied cobalt oxide (Co₃O₄), which is a key reason for its enhanced performance in photocatalytic water oxidation. This efficient hole trapping by this compound suppresses charge recombination in the primary photocatalyst (g-C₃N₄), making more electrons available for reduction reactions.
Advanced Catalytic Systems Incorporating this compound
To further unlock the catalytic potential of this compound, researchers have focused on developing advanced catalytic systems through strategies such as supporting it on various materials, doping it with other elements, and utilizing it in electrocatalytic applications.
Support Effects and Synergistic Interactions in Supported this compound Catalysts
The choice of support material can significantly influence the catalytic performance of this compound by affecting its dispersion, particle size, and interaction with the support, which in turn impacts its reducibility and the number of accessible active sites.
Commonly used supports include alumina (Al₂O₃), silica (B1680970) (SiO₂), titania (TiO₂), and zirconia (ZrO₂). The interaction between cobalt species and the support can lead to the formation of this compound at the interface, which can be either beneficial or detrimental depending on the application.
In Fischer-Tropsch synthesis, for example, the formation of a difficult-to-reduce this compound phase on alumina supports is generally considered undesirable as it decreases the number of active metallic cobalt sites. However, studies have shown that modifying the alumina support by pre-coating it with this compound can lead to catalysts with higher CO conversion rates and selectivity towards desired products. This modification is believed to promote the formation of the hexagonal close-packed (HCP) phase of cobalt, which is more active in Fischer-Tropsch synthesis, as opposed to the face-centered cubic (FCC) phase typically formed on unmodified alumina.
The use of silica-doped alumina as a support has been shown to hinder the formation of these less reducible this compound species, leading to enhanced reducibility of the cobalt catalyst and consequently higher catalytic activity. The presence of silica is thought to weaken the interaction between the cobalt precursor and the alumina support.
Metal-organic frameworks (MOFs), such as MIL-101(Cr), have also been explored as supports for this compound nanoparticles. The confinement of CoAl₂O₄ nanoparticles within the porous structure of the MOF can prevent their agglomeration and provide a high number of accessible catalytic active centers. Research has indicated that for these systems, the loading of the catalyst within the MOF can have a more pronounced effect on the catalytic performance than the size of the nanoparticles themselves, highlighting the importance of the support's confinement effect.
Below is a table summarizing the effects of different supports on cobalt-based catalysts, including those where this compound formation is relevant:
| Support Material | Effect on Cobalt Catalyst | Resulting Catalytic Performance |
| Alumina (Al₂O₃) | Strong metal-support interaction, can lead to the formation of less active this compound. | Can decrease reducibility and activity in reactions requiring metallic cobalt. |
| Silica-doped Alumina | Hinders the formation of this compound species. | Enhances cobalt reducibility and Fischer-Tropsch reaction rate. uq.edu.au |
| MIL-101(Cr) | Confines CoAl₂O₄ nanoparticles, preventing aggregation. | High catalytic activity in oxidation reactions, influenced more by loading than particle size. |
| Titania (TiO₂) | Can form cobalt-titanate complexes. | Doping with cobalt can lower the band gap and enhance visible light absorption for photocatalysis. |
| Zirconia (ZrO₂) | Can act as a source of lattice oxygen. | Can promote the catalytic activity of cobalt oxides in oxidation reactions. |
Doping and Modification Strategies for Enhanced Catalytic Performance
Doping this compound with other metal cations or modifying its synthesis can significantly alter its electronic structure, create defects, and introduce new active sites, thereby enhancing its catalytic performance.
Lanthanum (La) doping of cobalt/alumina catalysts has been shown to be an effective strategy to inhibit the formation of the less active CoAl₂O₄ spinel phase. This leads to a higher proportion of easily reducible cobalt species and increases the basicity of the catalyst, which can improve its resistance to carbon formation in reactions like the dry reforming of methane (B114726). Studies have demonstrated that La-doped catalysts exhibit enhanced methane conversion and stability.
Strontium (Sr) has also been investigated as a dopant for this compound nanoparticles. While the primary focus of such studies has often been on the material's optical and magnetic properties, the introduction of a dopant like strontium can induce lattice distortions and create defects that may have implications for its catalytic activity.
Furthermore, the concept of synergistic effects is prominent in mixed metal oxide systems. For instance, in cobalt-doped nickel aluminate (Ni₁₋ₓCoₓAl₂O₄), the presence of both cobalt and nickel ions in the spinel structure can lead to modified electronic properties and catalytic behaviors compared to the individual aluminates. Such modifications can be beneficial for various organic transformations.
A summary of different doping and modification strategies and their effects is presented below:
| Dopant/Modification | Effect on this compound System | Enhancement in Catalytic Performance |
| Lanthanum (La) | Inhibits the formation of CoAl₂O₄ spinel. | Increased reducibility of cobalt species, enhanced methane conversion and stability in dry reforming. |
| Strontium (Sr) | Induces lattice distortions and potential defects. | Primarily studied for optical and magnetic properties, potential for altered catalytic activity. |
| Nickel (Ni) (in Ni-Co aluminate) | Modifies electronic and structural properties. | Can serve as an effective nanocatalyst for organic synthesis. |
| Pre-coating support with CoAl₂O₄ | Promotes the formation of HCP cobalt. | Higher CO conversion and selectivity in Fischer-Tropsch synthesis. |
| Iron (Fe) (in Co-Fe aluminate) | Creates synergistic effects between Co and Fe. | Can enhance activity in oxidation reactions. |
Electrocatalytic Applications of this compound (e.g., for oxygen evolution reaction)
The oxygen evolution reaction (OER) is a critical process in electrochemical energy conversion technologies such as water splitting for hydrogen production. However, the sluggish kinetics of the OER necessitates the use of efficient electrocatalysts to lower the required overpotential. While precious metal oxides like IrO₂ are highly active, their scarcity and high cost are significant drawbacks. This has spurred the search for efficient and earth-abundant alternatives.
Pristine this compound has been found to be largely inactive for the OER. However, recent research has demonstrated that its activity can be dramatically enhanced through strategies such as doping. A notable example is the substitution of iron (Fe) into the this compound structure. This modification transforms the inert CoAl₂O₄ into a highly active OER electrocatalyst, with performance even surpassing that of the benchmark IrO₂.
The mechanism behind this enhanced activity involves a surface reconstruction of the Fe-doped this compound under OER conditions into active cobalt oxyhydroxides. The presence of iron facilitates this reconstruction and also activates the deprotonation of the newly formed oxyhydroxide, leading to the formation of negatively charged oxygen species that are highly active for the OER. Furthermore, iron substitution promotes the pre-oxidation of cobalt and introduces structural flexibility, which can accommodate the changes occurring during the catalytic cycle.
The performance of OER electrocatalysts is often evaluated based on parameters such as the overpotential required to achieve a certain current density (typically 10 mA cm⁻²) and the Tafel slope, which provides insight into the reaction mechanism. While specific data for this compound is still emerging, the table below provides a general comparison of the OER performance of various cobalt-based electrocatalysts.
| Electrocatalyst | Overpotential (mV) @ 10 mA cm⁻² | Tafel Slope (mV dec⁻¹) |
| Co₃O₄ | ~350-450 | ~60-80 |
| Co(OH)₂ | ~300-400 | ~50-70 |
| Co-based MOFs | ~300-380 | ~60-90 |
| Fe-doped CoAl₂O₄ | Reported to be superior to IrO₂ (Overpotential for IrO₂ is typically ~300-350 mV) | Not explicitly stated, but enhanced kinetics are implied. |
It is important to note that the performance of these materials can vary significantly depending on the synthesis method, electrode preparation, and testing conditions. The promising results from doping strategies suggest that with further research and development, this compound-based materials could become viable, low-cost electrocatalysts for the oxygen evolution reaction.
Pigmentary Science and Optical Engineering of Cobalt Aluminate
Chromatic Behavior and Color Stability of Cobalt Aluminate Pigments
The color and stability of this compound are intrinsically linked to its crystal structure and the arrangement of its constituent ions. mdpi.comrsc.org
Influence of Cation Distribution on Coloration in Spinel Systems
This compound crystallizes in the spinel structure, a class of minerals with the general formula AB₂O₄. mdpi.com In an ideal or "normal" spinel structure of this compound, the divalent cobalt ions (Co²⁺) occupy tetrahedral coordination sites within the crystal lattice, while the trivalent aluminum ions (Al³⁺) occupy octahedral sites. scribd.commalta-consolider.comumj.ac.id The distinct and intense blue color is primarily attributed to the electronic d-d transitions of Co²⁺ ions in this tetrahedral environment. scribd.commalta-consolider.com
The coloration, however, is highly sensitive to the distribution of these cations. mdpi.comresearchgate.net Deviations from the normal spinel structure can lead to significant color shifts. rsc.org
Inverse Spinel Structure: When some Al³⁺ ions occupy tetrahedral sites and Co²⁺ ions move to octahedral sites, an "inverse" spinel structure forms. rsc.org This change in the coordination environment around the cobalt ion alters the electronic transitions, often resulting in a greener hue. rsc.orgnanoparticles.ch The presence of Co³⁺ ions, particularly in octahedral sites, can also contribute to a greener and darker appearance. mdpi.comrsc.org
Synthesis Conditions: The final cation distribution is heavily influenced by synthesis parameters, especially temperature. mdpi.comnanoparticles.ch Higher calcination temperatures (typically 1200°C or more) and longer heating times promote the formation of the stable, normal spinel structure with Co²⁺ in tetrahedral sites, leading to a purer and more intense blue color. mdpi.comnanoparticles.ch At lower temperatures, a mixture of phases or an inverse spinel structure may be present, leading to colors ranging from dark green to blackish-blue. nanoparticles.chrsc.org An excess of aluminum in the initial composition can also encourage the formation of the desired normal spinel structure. mdpi.com
The table below illustrates how calcination temperature affects the color of this compound pigments, as represented by the CIELab* color space, where a more negative b* value indicates a stronger blue hue.
Table 1: Effect of Calcination Temperature on the Colorimetric Properties of this compound
| Calcination Temperature (°C) | L* (Lightness) | a* (Green-Red) | b* (Blue-Yellow) | Reference |
|---|---|---|---|---|
| 900 | 46.99 | -1.63 | -20.73 | scielo.br |
| 1050 | 48.01 | -9.87 | -22.14 | scielo.br |
| 1150 | 47.15 | -16.01 | -22.08 | scielo.br |
| 1250 | 45.54 | -19.89 | -24.87 | scielo.br |
Photostability and Thermal Stability Mechanisms of this compound Pigments
This compound is renowned for its exceptional stability, making it a highly durable pigment for a wide range of applications. samaterials.comrsc.orgnaturalpigments.eu
Thermal Stability: The high thermal stability is a direct result of its robust and tightly packed spinel crystal structure. mdpi.comnih.govajludlow.co.uk This structure is resistant to decomposition or phase changes even at very high temperatures, with studies showing stability up to 1000-1400°C. mdpi.comumj.ac.idresearchgate.net This property makes it an ideal colorant for high-temperature applications like ceramics, glazes, and enamels. nanorh.comnolifrit.com
Photostability and Chemical Resistance: The stable spinel lattice also imparts excellent resistance to degradation from UV light, weather, and chemical attack from acids and alkalis. samaterials.comnih.govjufapigment.com This chemical inertness prevents the pigment from dissolving or reacting with its surrounding matrix, ensuring long-lasting, fade-resistant color in paints, coatings, and plastics. nih.govnanorh.com
Interaction of this compound Pigments with Matrix Materials
The performance of this compound as a pigment is not solely dependent on its intrinsic properties but also on its interaction with the materials in which it is incorporated, such as paints and glazes.
Dispersion and Rheological Properties in Paint and Ceramic Glaze Formulations
For a pigment to be effective, it must be dispersed uniformly throughout its matrix. The particle size and distribution of this compound powders are critical factors. arabjchem.orgresearchgate.net
Dispersion: Achieving a stable dispersion is necessary to prevent issues like nozzle clogging in inkjet printers or inconsistent color in glazes. researchgate.netgoogle.com The use of dispersants and proper milling techniques can improve the dispersion stability of the pigment particles. scielo.brdigitalfire.com The goal is to break down agglomerates and ensure the fine particles are evenly distributed in the liquid medium. digitalfire.com
Rheology: The rheological properties, such as viscosity, of a paint or glaze are affected by the pigment. The particle size distribution and the tendency of particles to agglomerate can influence the flow characteristics of the formulation. researchgate.net For applications like ceramic tile decoration, optimizing the ink's viscosity is crucial for achieving high-resolution images. scielo.br
Pigment-Binder Interactions and Durability Considerations in Artistic and Industrial Applications
The binder is the component that forms a film and holds the pigment to the substrate. The interaction between this compound and the binder is key to the final product's durability.
Chemical Inertness: Due to its chemical stability, this compound does not readily react with binders, which contributes to its permanence. nih.gov This stability prevents the pigment from dissolving upon application, instead forming a durable colored material. nih.gov It is compatible with most resin systems and polymers. naturalpigments.eu
Durability: The inherent lightfastness and weather resistance of the pigment, combined with a suitable binder, result in coatings with exceptional durability. jufapigment.comstanfordmaterials.com This makes it suitable for demanding applications, including exterior architectural coatings, automotive finishes, and industrial paints where resistance to harsh environmental conditions is paramount. samaterials.comjufapigment.com In ceramic applications, this compound is noted for its stability in molten glazes, dissolving less than other cobalt-based pigments like cobalt silicate, which ensures the intended color is achieved after firing. researchgate.netresearchgate.net
Advanced Applications of this compound in Optical Filters and Coatings
Beyond its traditional role as a blue colorant, the specific optical properties of this compound have led to its use in more advanced technological applications.
Cool Coatings: this compound is utilized as a "cool pigment" in energy-efficient coatings. mdpi.comspecialchem.com These coatings are designed to reflect a significant portion of the sun's near-infrared (NIR) radiation, which accounts for a large part of solar heat gain. d-nb.infomdpi.com By reflecting NIR light while maintaining its blue color in the visible spectrum, this compound-based coatings can help keep surfaces like roofs and walls cooler, reducing air conditioning costs. mdpi.comd-nb.info Studies have shown that this compound pigments can exhibit high NIR solar reflectance, with values ranging from 34% to over 50%, and even higher when applied as a glaze. mdpi.comresearch-nexus.netresearcher.life Doping with other elements can further enhance these reflective properties. d-nb.info
The table below shows the Near-Infrared (NIR) solar reflectance of this compound pigments with varying compositions.
Table 2: NIR Solar Reflectance of Various this compound Pigments
| Pigment Composition | NIR Solar Reflectance (R*) | Reference |
|---|---|---|
| Undoped CoAl₂O₄ | 29% | d-nb.info |
| AlCo-5% (from recycled Al) | 34% | mdpi.com |
| Nd-doped CoAl₂O₄ | 39% (±1%) | d-nb.info |
| AlCo-10% (from recycled Al) | 41.3% | mdpi.com |
| AlCo-20% (from recycled Al) | 54% | mdpi.com |
| CoAl₂O₄ via combustion synthesis | 51.82% | research-nexus.net |
Optical Filters: The unique absorption profile of this compound in the visible spectrum makes it suitable for use as an optical filter. researchgate.netimt.si Specifically, it has been developed for thin-film coatings on automotive lamps. researchgate.netimt.sipensoft.net Tungsten filament lamps emit a yellowish light; by applying a thin this compound coating, which selectively absorbs light in the yellow-red part of the spectrum (around 500-600 nm), the color temperature of the emitted light is shifted, making it appear whiter and closer to daylight. imt.sigoogle.com
This compound (CoAl₂O₄), a compound known for its distinctive blue hue, possesses unique optical properties that make it a valuable material
Integration of Cobalt Aluminate in Advanced Materials and Ceramics
High-Temperature Stability and Phase Transitions in Cobalt Aluminate Ceramics
This compound is renowned for its exceptional thermal stability, maintaining its structural integrity and properties at elevated temperatures. samaterials.comnanorh.com It has a high melting point, generally in the range of 1700°C to 1800°C. samaterials.com This inherent stability makes it a suitable material for high-temperature applications. nanorh.com Studies have shown that this compound exhibits high thermal stability in coloration and phase, even at temperatures exceeding 1360°C. mdpi.com
Sintering Behavior and Microstructural Evolution
The sintering process is crucial for the densification and microstructural development of this compound ceramics. The addition of cobalt oxide as a sintering aid has been shown to be effective in various aluminate systems. For instance, in gadolinium aluminate ceramics, the addition of cobalt oxide can lower the sintering temperature. nitrkl.ac.in This is attributed to the formation of a liquid phase at the grain boundaries, which enhances densification. nitrkl.ac.in
The microstructural evolution of cobalt-containing ceramics is complex and dependent on the processing conditions. In polymer-derived ceramics, the introduction of cobalt can lead to the formation of carbidic crystallites, which significantly influence the carbonaceous phase of the material. nih.govunex.es In the spark plasma sintering of Co-based alloy powders, an increase in sintering temperature promotes bonding between powder particles. mdpi.com The densification process can involve different mechanisms, such as surface diffusion at lower temperatures (800 to 1050°C) and volume diffusion at higher temperatures (up to 1100°C). mdpi.com
Thermomechanical Properties and Thermal Expansion Characteristics
The mechanical strength and sinterability of this compound are also important considerations. Observations have indicated that the mechanical strength can vary depending on the specific composition and processing. core.ac.uk
This compound as a Component in Functional Ceramics and Composites
The unique properties of this compound make it a valuable component in a variety of functional ceramics and composites, enhancing their performance for specific applications. samaterials.comnanorh.com
Incorporation into Refractory Materials and Glazes for High-Performance Applications
Due to its high melting point and thermal stability, this compound is incorporated into refractory materials to improve their durability and heat resistance. samaterials.com It is also widely used in ceramic glazes, where its primary function is to provide a stable and vibrant blue color. nanorh.comresearchgate.net The addition of nano-sized this compound powders to glazes can significantly influence their melting behavior. Studies using hot stage microscopy have shown that the introduction of this compound can affect the shrinkage and sintering of the glaze. ceramic-science.com The synthesis conditions of the this compound powder, such as pH and fuel ratio during combustion synthesis, can alter the thermal properties of the resulting glaze. ceramic-science.com
In the context of investment casting of superalloys, this compound is used as an inoculant in the primary slurry. remet.com This application leverages the material's ability to promote a fine-grained microstructure in the final cast alloy, which in turn improves properties like fatigue strength. remet.comvibrantz.com
Development of Ceramic Pigment Systems for High-Temperature Applications
This compound is perhaps most famous for its use as a blue pigment, often referred to as cobalt blue or Thénard's blue. nanorh.comresearchgate.net Its chemical and thermal stability make it an ideal pigment for high-temperature applications, including ceramics, paints, and plastics. researchgate.netzenodo.org The color of the this compound pigment is influenced by the cation distribution within the spinel structure. mdpi.com In the ideal normal spinel structure, Co²⁺ ions occupy the tetrahedral sites, which is responsible for the characteristic blue color. zenodo.orgceramic-glazes.com
The synthesis method and subsequent heat treatment play a crucial role in determining the final color and properties of the pigment. For instance, the calcination temperature affects the purity of the CoAl₂O₄ phase and can influence the presence of other cobalt oxide phases, which can alter the color. mdpi.com Research has focused on developing this compound-based pigment systems with controlled color hues and high performance at elevated temperatures. zenodo.orgcecri.res.in
Sensing Applications and Electrochemical Devices Utilizing this compound
In recent years, this compound has garnered attention for its potential in sensing and electrochemical applications, owing to its unique electronic and surface properties. scielo.brsamaterials.com
This compound has been investigated for its use in gas sensors. scielo.br Its porous microstructure and high surface area, which can be achieved through synthesis methods like the use of chitosan (B1678972) as a template, are desirable for gas sensing applications. scielo.br It has been explored for the detection of various gases, including humidity, volatile organic compounds, and carbon dioxide. scielo.brresearchgate.net For instance, nanostructured this compound has shown a promising response to CO₂. researchgate.net
In the realm of electrochemical devices, this compound is being explored for various applications. It has been used in the development of electrochemical sensors for the detection of pharmaceutical compounds like indomethacin. acs.org In this context, this compound, often combined with conductive materials like carbon nanofibers, enhances the electrochemical activity of the sensor. acs.org The material's good electrochemical behavior and high surface area contribute to its effectiveness. acs.org Furthermore, this compound is being considered for use in energy storage devices such as supercapacitors and rechargeable batteries. samaterials.com Its layered double hydroxide (B78521) form, in particular, has shown potential for supercapacitor applications. researchgate.net
Gas Sensing Mechanisms and Selectivity for Environmental Monitoring
This compound (CoAl₂O₄), a spinel-structured ceramic, has garnered attention as a promising material for fabricating gas sensors due to its high thermal and chemical stability. researchgate.netsci-hub.ru Its application in environmental monitoring is primarily based on its function as a chemiresistive material, where the electrical resistance of the material changes upon interaction with target gas molecules. This change in conductivity forms the basis of the sensing signal.
The sensing mechanism of this compound is rooted in the surface interactions between the oxide and the surrounding gases. In an air atmosphere, oxygen molecules are adsorbed onto the surface of the CoAl₂O₄. These molecules capture free electrons from the p-type semiconductor material, forming ionosorbed oxygen species (like O₂⁻, O⁻, or O²⁻) and creating a charge-depleted layer. This results in an increase in the material's electrical resistance, which serves as the baseline.
When a reducing gas (e.g., CO, CH₄, H₂) is introduced, it reacts with the adsorbed oxygen species on the this compound surface. This reaction releases the trapped electrons back into the conduction band of the CoAl₂O₄, leading to a decrease in electrical resistance. Conversely, for an oxidizing gas (e.g., NO₂, O₃), the gas molecules tend to extract more electrons from the surface, further increasing the resistance. The magnitude of this resistance change is proportional to the concentration of the target gas.
Selectivity, a crucial parameter for gas sensors, refers to the ability to detect a specific gas in a mixture of other gases. oup.commdpi.com For this compound sensors, selectivity is influenced by several factors, including the operating temperature and the catalytic properties of the material. Different gases react with the surface-adsorbed oxygen at different optimal temperatures. By controlling the operating temperature, it is possible to enhance the sensor's response to a particular gas while minimizing its response to others. For instance, studies on cobalt-based sensors have shown that selectivity towards methane (B114726) (CH₄) can be optimized by tuning the working temperature. nih.gov
Research has explored CoAl₂O₄ for detecting various gases. Nanostructured this compound has been investigated for its response to carbon dioxide (CO₂), with its porous microstructure and high surface area being key to its sensing performance. researchgate.net It has also been identified as a potential sensor for volatile organic compounds (VOCs) and humidity. scielo.br The performance of these sensors is heavily dependent on the material's synthesis method, which affects properties like particle size, porosity, and surface area. sci-hub.ru
Below is a table summarizing research findings on cobalt-based sensors for environmental monitoring.
| Target Gas | Sensor Material | Operating Temperature (°C) | Key Findings |
| Methane (CH₄) | Cobalt-based MOX | 210 - 220 | Capable of detecting low concentrations (5 ppm) with good stability and partial selectivity against CO₂ and humidity. nih.gov |
| Carbon Monoxide (CO) | Co/ZnO hybrid | Room Temperature | The sensor showed a decrease in magnetization proportional to CO concentration (200-400 ppm) with fast response and recovery times (<60 s). mdpi.com |
| Carbon Dioxide (CO₂) | Nanostructured CoAl₂O₄ | 300 | Exhibited a good response to 500 ppm of propane (B168953) and 300 ppm of carbon monoxide. researchgate.net |
| Hydrogen (H₂) | Co/ZnO hybrid | Room Temperature | Interaction with H₂ (200-400 ppm) induced a decrease in magnetization proportional to the gas concentration. mdpi.com |
| Nitrogen Dioxide (NO₂) | CoPc/IGZO heterojunction | Room Temperature | Showed high sensitivity and excellent stability for detecting NO₂ with a calculated Limit of Detection (LOD) of 150 ppb. acs.org |
Note: The table includes findings from various cobalt-based sensor materials to provide a broader context for the sensing capabilities, as research specifically on CoAl₂O₄ for some gases is still emerging.
Electrochemical Activity in Non-Energy Storage Systems
Beyond gas sensing, this compound exhibits significant electrochemical activity that is being harnessed for applications other than energy storage, such as the development of specific chemical sensors. acs.org Its good electrochemical behavior, high surface area, and the mobility of its oxygen anions make it a suitable candidate for modifying electrodes to detect specific ions and molecules in solution. acs.org
The principle behind these sensors often involves the electrocatalytic properties of CoAl₂O₄. When used to modify an electrode, the this compound nanoparticles facilitate the electrochemical oxidation or reduction of a target analyte. This enhanced reaction produces a measurable electrical signal (e.g., current or potential change) that correlates with the analyte's concentration. The unique spinel structure and the presence of Co²⁺/Co³⁺ redox sites are crucial to this catalytic activity. mdpi.com
A notable application is the detection of urea. Researchers have fabricated sensors by modifying pencil graphite (B72142) electrodes with CoAl₂O₄ nanoparticles. researchgate.net These sensors demonstrate excellent performance in detecting urea, a crucial analyte in clinical diagnostics and environmental analysis. researchgate.netglobalauthorid.com The CoAl₂O₄-modified electrode exhibits high sensitivity and a low detection limit for urea. researchgate.net
Similarly, this compound has been integrated with functionalized carbon nanotubes to create sensitive electrochemical sensors for detecting pharmaceuticals like indomethacin. acs.org In this system, the CoAl₂O₄/carbon nanotube composite on a glassy carbon electrode enhances the electrochemical oxidation of indomethacin. The sensor's performance, including its optimal response, is often pH-dependent, indicating that the electrochemical activity is influenced by the proton concentration in the solution. acs.org This pH dependency itself suggests potential for use in pH sensing applications, although direct development as a primary pH sensor is less common than its use as a catalyst where pH is an important operational parameter.
The selectivity of these electrochemical sensors is determined by the specific interaction between the this compound surface and the target analyte, as well as the applied electrochemical potential. By optimizing the operating potential and the pH of the supporting electrolyte, the sensor can be tuned for the selective detection of a specific compound, even in the presence of potential interfering substances. researchgate.net
The table below summarizes the performance of this compound-based electrochemical sensors for non-energy storage applications.
| Analyte | Sensor Configuration | Linear Range | Limit of Detection (LOD) | Key Findings |
| Urea | CoAl₂O₄ NPs on pencil electrode | Not specified | 6 µmol | Exhibited excellent sensing performance and stability over 7 days. researchgate.net |
| Indomethacin (IDM) | CoAl₂O₄/f-CNF on glassy carbon electrode | Not specified | Not specified | The sensor's response was optimized at pH 7; showed superior electrocatalytic activity compared to bare or single-component modified electrodes. acs.org |
| L-cysteine | Co(II)-Al(III) layered double hydroxide (LDH) on pencil graphite electrode | 100 pM to 0.1 µM | 100 pM | A disposable and sensitive sensor based on a Co-Al LDH nanocatalyst. nih.gov |
Note: The table includes data from closely related materials like Co-Al LDH to illustrate the broader potential of cobalt-aluminum oxide systems in electrochemical sensing.
Environmental Aspects and Sustainability of Cobalt Aluminate Excluding Toxicology
Environmental Persistence and Stability of Cobalt Aluminate in Various Media
This compound is characterized by its high chemical and thermal stability, which dictates its environmental persistence. As a spinel-structured inorganic compound, it is highly resistant to degradation under various environmental conditions. rsc.orgnanorh.com
Key stability characteristics include:
Chemical Inertness: this compound is insoluble in water and ethanol (B145695) and demonstrates resistance to acids and alkalis. nanorh.comsamaterials.comd-nb.info Its robust crystalline structure makes it chemically stable and resistant to oxidation. samaterials.com
Thermal and UV Resistance: The compound retains its properties at elevated temperatures, with a melting point between 1700°C and 1800°C. samaterials.com It also exhibits excellent durability against UV radiation, preventing fading and degradation from sunlight exposure, a crucial property for its use in coatings and paints. nanorh.comsamaterials.com
Due to these properties, this compound is expected to be highly persistent in the environment.
In Water: Its very low solubility in aqueous media means that it is unlikely to release significant amounts of cobalt or aluminum ions into water systems. nanorh.comeuropa.eu Any transport in aquatic environments would primarily occur through the movement of fine solid particles. General studies on cobalt indicate that soluble forms can adsorb to particulate matter and settle into sediment, a process influenced by pH, with lower pH potentially increasing the concentration of dissolved cobalt. cdc.govnih.gov
In Soil: Once introduced into the soil, this compound is expected to remain largely intact due to its insolubility and chemical inertness. General data for aluminum cobalt oxide suggests that the adsorption of cobalt to soil happens quickly. europa.eu Soil and sediment are often considered the ultimate sinks for cobalt, though the processes are dynamic and can be influenced by local geochemical conditions. cdc.gov
In Air: As a nonvolatile compound, this compound is only emitted into the atmosphere as particulate matter. cdc.govavient.com Its transport and deposition depend on particle size, density, and meteorological conditions. cdc.gov Finer particles can travel longer distances before returning to land or water through wet or dry deposition. cdc.gov
Table 1: Stability of this compound in Various Environmental Media This table is interactive. Click on headers to sort.
| Property | Medium | Description of Stability | Citations |
|---|---|---|---|
| Solubility | Water | Insoluble; very low solubility in aqueous media. | nanorh.comsamaterials.comeuropa.eu |
| Chemical Reactivity | Acids/Alkalis | Resistant to acids and alkalis. | samaterials.comd-nb.info |
| Degradation | Sunlight (UV) | High resistance to UV degradation and fading. | nanorh.comsamaterials.com |
| Thermal Stability | High Temperatures | Stable at elevated temperatures (melting point 1700-1800°C). | samaterials.com |
| Mobility | Soil | Expected to be largely immobile; cobalt adsorption to soil is rapid. | cdc.goveuropa.eu |
| Mobility | Water | Transport primarily as solid particulates due to insolubility. | cdc.gov |
| Volatility | Air | Nonvolatile; transport occurs as particulate matter. | cdc.gov |
Recyclability and Resource Efficiency in this compound Production and Usage
The sustainability of this compound is significantly enhanced by the potential to use recycled materials in its production, aligning with circular economy principles. rsc.org This approach not only reduces waste but also conserves natural resources and energy.
Recycling Aluminum for Pigment Production: A notable sustainable practice is the synthesis of this compound using aluminum recovered from discarded materials. Several studies have demonstrated the successful production of high-quality this compound pigments from recycled aluminum can seals. umons.ac.beresearchgate.netmdpi.com The process typically involves acid digestion of the aluminum seals, followed by coprecipitation with cobalt ions and subsequent calcination to form the stable spinel pigment. researchgate.netmdpi.com This method provides a valuable alternative to using primary aluminum, which is energy-intensive to produce. rsc.org For every ton of recycled aluminum used, it is estimated that 95% of the energy required to produce the same amount of primary aluminum is saved. rsc.org
Resource Efficiency of Cobalt: Cobalt is a critical and high-value metal, with increasing demand for its use in batteries for electric vehicles and electronics. scrapgators.comresearchgate.net Recycling cobalt is crucial for a sustainable supply chain. It is estimated that by 2050, recycling could supply approximately 25% of the total global demand for cobalt. researchgate.net Compared to primary mining, recycling cobalt can reduce energy consumption by up to 46%. scrapgators.comresearchgate.net
The main routes for cobalt recycling, particularly from end-of-life batteries, are:
Pyrometallurgy: This high-temperature smelting process recovers cobalt, nickel, and copper into a metal alloy. sustainability-directory.com
Hydrometallurgy: This method uses chemical solutions to leach metals from waste, which can recover a broader range of materials, including cobalt and lithium, with high purity. sustainability-directory.com
By utilizing recycled cobalt in conjunction with recycled aluminum, the production of this compound can become significantly more resource-efficient and sustainable. This approach lessens the environmental impact associated with mining both aluminum and cobalt ores. scrapgators.comiisd.org
Green Chemistry Principles and Sustainable Synthesis Routes for this compound
The application of green chemistry principles to the synthesis of this compound aims to create processes that are more environmentally benign, efficient, and safe. nih.gov These principles include preventing waste, maximizing atom economy, using renewable feedstocks, and designing for energy efficiency. acs.org
Sustainable Synthesis Methods: Traditional solid-state synthesis of this compound often requires high temperatures (around 1300°C) and long reaction times, which are energy-intensive. nanoparticles.ch In contrast, modern "green" synthesis routes offer more sustainable alternatives.
Plant-Based Synthesis: An innovative and eco-friendly approach involves using plant extracts as chelating or capping agents. This method is considered simple, effective, and aligns with green chemistry principles by utilizing renewable resources. researchgate.nettubitak.gov.tr For instance, tamarind fruit extract, citrus peel extracts, and Moringa oleifera gum have been successfully used to synthesize this compound nanoparticles. researchgate.netresearchgate.netresearchgate.net These biological materials can act as reducing and stabilizing agents, eliminating the need for potentially hazardous synthetic chemicals. tubitak.gov.trresearchgate.net
Sol-Gel Method: This technique allows for the synthesis of highly pure, nanocrystalline powders at lower temperatures compared to traditional methods. nanoparticles.chresearchgate.net The process often uses chelating agents like citric acid or lactose, which can be derived from renewable sources. researchgate.net It offers better control over the stoichiometry and morphology of the final product.
Combustion Synthesis: This method is an inexpensive and rapid route for preparing nano-sized crystalline powders at lower calcination temperatures and in a shorter time frame. nanoparticles.ch It involves the exothermic reaction of a solution containing metal nitrates and a fuel, such as citric acid or urea. nanoparticles.ch The process generates a voluminous, foamy ash that is easily processed into the final pigment. nanoparticles.ch
Co-precipitation Method: This is a simple and cost-effective technique for producing this compound nanoparticles. najah.edu It involves the simultaneous precipitation of cobalt and aluminum hydroxides from a solution, followed by calcination at a lower temperature than solid-state reactions. mdpi.com
Table 2: Comparison of Sustainable Synthesis Routes for this compound This table is interactive. Click on headers to sort.
| Synthesis Route | Key Features | Green Chemistry Principle(s) Applied | Citations |
|---|---|---|---|
| Recycled Precursors | Uses recycled aluminum (e.g., from can seals) as a raw material. | Prevention of waste; Use of renewable (secondary) feedstocks. | rsc.orgumons.ac.beresearchgate.net |
| Plant-Based Synthesis | Employs plant extracts (tamarind, citrus peel) as capping/chelating agents. | Use of renewable feedstocks; Safer solvents and auxiliaries. | researchgate.netresearchgate.netnih.gov |
| Sol-Gel Method | Lower temperature process; uses chelating agents like citric acid or lactose. | Design for energy efficiency; Use of renewable feedstocks. | researchgate.net |
| Combustion Synthesis | Rapid, low-temperature, and energy-efficient process. | Design for energy efficiency; Prevention of waste. | nanoparticles.ch |
| Co-precipitation | Simple, cost-effective method operating at lower temperatures. | Design for energy efficiency. | mdpi.comnajah.edu |
By embracing these greener synthesis pathways and prioritizing the use of recycled materials, the environmental footprint associated with this compound can be significantly minimized, contributing to a more sustainable chemical industry.
Future Research Directions and Emerging Frontiers in Cobalt Aluminate Science
Development of Novel Synthetic Routes for Tailored Cobalt Aluminate Architectures
The synthesis method is a critical determinant of the final properties of this compound, influencing its particle size, morphology, and surface area. Future research is heavily focused on developing novel synthetic routes that offer precise control over these parameters, leading to materials tailored for specific applications. Emerging strategies move beyond traditional high-temperature solid-state reactions to more sophisticated, energy-efficient methods. polito.it
One promising area is the use of microwave-assisted synthesis , which offers rapid, selective, and volumetric heating. polito.it This technique can significantly lower the energy consumption compared to conventional furnaces and can facilitate the formation of nanostructured materials. polito.itacs.org For instance, microwave-assisted peptization of boehmite nanoparticles has been used to create highly porous γ-alumina supports, which in turn facilitate the low-temperature formation of the this compound spinel phase. acs.org
Non-aqueous sol-gel routes represent another frontier, allowing for the synthesis of CoAl₂O₄ nanoparticles at mild temperatures (150-300 °C). rsc.org This method, reacting cobalt acetate (B1210297) and aluminum isopropoxide in benzyl (B1604629) alcohol, can produce nanoparticles with average sizes as small as 2.5 to 6.2 nm, a level of control not easily achievable with conventional methods. rsc.org
Other innovative approaches being explored include:
Molten salt calcination , which is being investigated for producing single-crystalline structures. mdpi.com
One-pot hydrothermal synthesis , which integrates the crystal framework around the Co²⁺ precursor through self-assembly. mdpi.com
Combustion methods , using fuels like L-alanine, which can produce nanoparticles with average crystallite sizes in the range of 14 to 20 nm. nih.gov
Continuous-flow synthesis , which, like microwave and sonochemical methods, is being explored for the rapid production of crystalline frameworks. rsc.org
These methods aim to create highly ordered and thermodynamically stable architectures by carefully controlling reaction parameters such as temperature, pressure, and the chemical environment. rsc.org The rational design of these synthesis strategies is key to producing materials with high porosity and crystallinity, suitable for advanced applications in catalysis and adsorption. acs.org
| Synthetic Route | Key Principle | Primary Advantage | Typical Resulting Architecture | Reference |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid, volumetric heating using microwave energy. | Reduced reaction time and energy consumption. | Nanoparticles, highly porous structures. | polito.itacs.org |
| Non-Aqueous Sol-Gel | Reaction of precursors in a non-aqueous solvent (e.g., benzyl alcohol) at mild temperatures. | Excellent control over nanoparticle size (2-6 nm). | Ultrafine, monodispersed nanoparticles. | rsc.org |
| Molten Salt Calcination | Use of a molten salt medium for calcination. | Facilitates the growth of single-crystalline materials. | Single-crystalline (SC) structures. | mdpi.com |
| Hydrothermal Synthesis | Crystallization from aqueous solutions under high temperature and pressure. | Formation of well-defined crystalline structures. | Integrated crystal frameworks. | mdpi.com |
| Combustion Method | A rapid, self-sustaining reaction initiated by an external heat source, using a fuel. | Simple, fast, and produces fine powders. | Nanoparticles (14-20 nm average crystallite size). | nih.gov |
Advanced Characterization Techniques for In Situ and Operando Studies of this compound
A fundamental understanding of how this compound functions in real-time under operational conditions is crucial for improving its performance. The development and application of advanced in situ (in a reactive environment) and operando (while operating and measuring activity) characterization techniques are central to future research. european-mrs.com These methods provide invaluable information on the dynamic structural and electronic changes that govern the material's properties. researchgate.netustb.edu.cn
Synchrotron-based X-ray techniques are particularly powerful tools. researchgate.net In situ X-ray Diffraction (XRD) can track phase changes and lattice parameters during a reaction, while X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near-Edge Structure (XANES), can reveal the oxidation states and local coordination environment of cobalt atoms as they participate in catalytic cycles. mdpi.comustb.edu.cnresearchgate.net Ambient Pressure X-ray Photoelectron Spectroscopy (APXPS) allows for the study of surface and interfacial chemistry under realistic pressures and temperatures. european-mrs.com
Advanced microscopy and spectroscopy also play a vital role. Aberration-corrected Scanning Transmission Electron Microscopy (STEM) combined with Electron Energy-Loss Spectroscopy (EELS) can provide atomic-scale imaging and chemical analysis, resolving the distribution and nature of active sites. mdpi.commpie.de Neutron scattering techniques have been uniquely employed to probe the complex magnetic interactions within this compound's atomic structure, revealing details about its "frustrated" magnetism that are not accessible with other methods. ornl.gov
The integration of multiple techniques into a single system is an emerging trend. For example, combining operando spectroscopic ellipsometry, quadrupole mass spectrometry (QMS), and in situ XPS in a cluster tool allows for a comprehensive analysis of film growth and reaction mechanisms from multiple perspectives simultaneously. mdpi.com
| Technique | Type | Information Obtained | Significance for Future Research | Reference |
|---|---|---|---|---|
| Synchrotron-based XRD/XPS/XAS | In situ / Operando | Crystal structure, elemental composition, oxidation state, local atomic environment. | Reveals dynamic changes in the catalyst structure and active sites during reaction. | researchgate.netustb.edu.cn |
| Scanning Transmission Electron Microscopy (STEM) | In situ | Atomic-resolution imaging, morphology, particle size distribution. | Visualizes structural evolution and sintering phenomena at the nanoscale. | mdpi.comresearchgate.net |
| Neutron Scattering | Ex situ / In situ | Magnetic ordering, spin interactions, lattice dynamics. | Provides unique insight into antiferromagnetic properties and magnetic frustration. | ornl.gov |
| Raman/Infrared (IR) Spectroscopy | In situ / Operando | Vibrational modes, identification of surface species and intermediates. | Tracks the formation and transformation of molecules on the catalyst surface. | european-mrs.comustb.edu.cn |
| Spectroscopic Ellipsometry | Operando | Film thickness and optical properties during growth. | Monitors thin-film deposition with high precision in real-time. | mdpi.com |
Multi-Functional Materials and Hybrid Systems Incorporating this compound
The next generation of advanced materials will likely be multi-functional, integrating this compound into hybrid systems to achieve synergistic properties that surpass those of the individual components. researchgate.net Research is moving towards creating complex, hierarchical architectures where CoAl₂O₄ is combined with other materials to enhance performance or introduce new capabilities. european-mrs.com
One prominent example is the development of cobalt-zeolite composite catalysts . mdpi.com In these systems, cobalt species, including this compound, are supported on or confined within the porous structure of zeolites. This approach can prevent the aggregation of active sites, improve catalyst stability, and leverage the shape-selectivity of the zeolite framework to control product distribution in reactions like Fischer-Tropsch synthesis or the selective catalytic reduction of NOx. mdpi.com
Another area of exploration is the creation of hybrid materials where this compound is combined with carbon-based nanomaterials (like graphene or carbon nanotubes), polymers, or other metal oxides. researchgate.netacs.org These composites could find use in a wide array of fields, from energy storage and conversion to environmental remediation. researchgate.netmdpi.com For instance, doping this compound with rare-earth elements like cerium, praseodymium, or neodymium has been shown to enhance near-infrared (NIR) reflectance, making them attractive as "cool pigments" for energy-saving coatings. scispace.com
The design of these multi-functional systems requires an "integrative chemistry" approach, combining expertise from organic, inorganic, and polymer chemistry with materials science and processing to create complex systems with controlled morphology, porosity, and functionality at multiple length scales. researchgate.net
| Hybrid System | Components | Enhanced/New Functionality | Potential Application Area | Reference |
|---|---|---|---|---|
| Cobalt-Zeolite Composites | This compound, Zeolite Support | Improved catalyst stability, shape selectivity, resistance to sintering. | Catalysis (Fischer-Tropsch, NOx reduction). | mdpi.com |
| Rare-Earth Doped CoAl₂O₄ | This compound, Ce/Pr/Nd ions | High near-infrared (NIR) reflectance. | Energy-efficient "cool pigments" for coatings. | scispace.com |
| CoAl₂O₄-Carbon Nanocomposites | This compound, Graphene/Carbon Nanotubes | Enhanced electrical conductivity, high surface area. | Energy storage (supercapacitors, batteries), catalysis. | researchgate.net |
| Polymer-CoAl₂O₄ Hybrids | This compound, Poly(vinylidene fluoride) (PVDF) | Combines piezoelectric/ferroelectric properties with CoAl₂O₄ characteristics. | Sensors, actuators, smart materials. | acs.org |
Theoretical Prediction and Rational Design of Enhanced this compound Materials
Density Functional Theory (DFT) is a cornerstone of this effort. DFT calculations can model the electronic structure of this compound, predict the stability of different crystal phases, and investigate the energetics of reaction pathways on its surface. mdpi.comrsc.org This allows for the screening of potential dopants or modifications and provides insight into the nature of active sites for catalysis. rsc.orgresearchgate.net For example, DFT can be used to understand how the introduction of specific defects or dopants alters the binding energies of reactants and intermediates, thereby influencing catalytic activity and selectivity. rsc.org
| Method | Principle | Application to this compound | Key Outcome | Reference |
|---|---|---|---|---|
| Density Functional Theory (DFT) | Quantum mechanical modeling to calculate the electronic structure of materials. | Predicting stability, electronic properties, reaction mechanisms, and active site nature. | Fundamental understanding of structure-property relationships. | mdpi.comrsc.org |
| Machine Learning (ML) Models | Algorithms trained on large datasets (e.g., from DFT) to predict properties. | High-throughput screening of new compositions and structures. | Accelerated discovery of novel materials with desired properties. | springernature.com |
| Molecular Dynamics (MD) | Simulation of the physical movements of atoms and molecules. | Modeling diffusion processes, thermal stability, and structural transformations. | Insight into dynamic behavior at the atomic scale. | acs.org |
| Reactivity Descriptors | Theoretical parameters (e.g., adsorption energy) that correlate with catalytic activity. | Creating "volcano plots" to identify optimal catalyst compositions. | A simplified, rational basis for predicting catalytic performance. | acs.org |
Addressing Research Gaps and Challenges in this compound Applications
Despite significant progress, several challenges and research gaps must be addressed to fully realize the potential of this compound. A key issue in catalysis is the deactivation of cobalt-based catalysts, which can occur through the formation of irreducible this compound species at the interface between the active metal and an alumina (B75360) support, particularly under reaction conditions with high water partial pressure. researchgate.net Future research must focus on developing strategies to mitigate this deactivation pathway, either by designing more stable interfaces or by operating under conditions that minimize aluminate formation. researchgate.net
Another challenge is clarifying the precise nature of the active sites in many catalytic applications. mdpi.com It is often debated whether the activity stems from Co²⁺ ions within the spinel lattice, small CoOₓ particles on the surface, or a synergistic combination of both. mdpi.com Answering this requires a concerted effort using the advanced operando characterization techniques and theoretical calculations described previously to build definitive structure-activity relationships. mdpi.com
Furthermore, the scalability and cost-effectiveness of novel synthesis methods remain a hurdle for industrial applications. polito.it While methods like non-aqueous sol-gel can produce materials with exquisite control, their translation to large-scale production is a significant challenge. rsc.orgscispace.com Similarly, the inclusion of expensive co-catalysts, such as palladium in some NOx reduction systems, presents a cost barrier that needs to be overcome through the design of cheaper, earth-abundant alternatives. mdpi.com Finally, broader issues such as the responsible sourcing of cobalt and the design of materials for a circular economy are critical considerations for the sustainable development of this compound technologies. mpie.deoecd.org
| Area | Specific Challenge or Research Gap | Proposed Future Research Direction | Reference |
|---|---|---|---|
| Catalyst Stability | Deactivation via formation of irreducible this compound at the active phase-support interface. | Designing stable interfaces, controlling reaction conditions, developing regeneration protocols. | researchgate.net |
| Active Site Identification | Ambiguity in the nature of the catalytically active cobalt species (e.g., Co²⁺ in spinel vs. CoOₓ). | Systematic studies combining operando spectroscopy and DFT to correlate specific species with activity. | mdpi.commdpi.com |
| Synthesis and Production | Scaling up novel, complex synthesis routes for industrial viability. | Development of continuous-flow, mechanochemical, or other scalable production methods. | scispace.com |
| Cost-Effectiveness | High cost of precious metal co-catalysts (e.g., Pd) used in some hybrid systems. | Rational design of catalysts based on earth-abundant elements. | mdpi.com |
| Sustainability | Responsible sourcing of raw materials and designing for recyclability. | Research into material circularity and due diligence in supply chains. | mpie.deoecd.org |
Q & A
Q. What synthesis methods are optimal for producing cobalt aluminate with controlled crystallinity and surface area?
this compound is typically synthesized via solid-state reaction (SSR) or coprecipitation. SSR involves calcining CoO and Al₂O₃ at 1,000–1,350°C, yielding a cubic spinel structure . For enhanced surface area, coprecipitation of Co²⁺ and Al³⁺ precursors followed by calcination at 650°C achieves mesoporous structures with surface areas up to 110 m²/g, as demonstrated in enzyme immobilization studies (Table 1) . Key parameters include pH control during precipitation and calcination ramp rates.
Q. How does this compound’s spinel structure influence its stability in high-temperature applications?
The cubic spinel lattice (AB₂O₄) provides thermal stability up to 1,350°C due to strong Co-O-Al covalent bonding. Stability is quantified via thermogravimetric analysis (TGA) and X-ray diffraction (XRD) post-annealing. For example, CoAl₂O₄ retains phase purity after 24 hours at 1,200°C in oxidative atmospheres, making it suitable for catalysis and coatings .
Q. What spectroscopic techniques are most effective for characterizing this compound’s electronic structure?
- UV-Vis-NIR : Identifies d-d transitions of Co²⁺ in tetrahedral sites (bands at 550, 590, and 625 nm).
- XPS : Confirms oxidation states (Co²⁺ binding energy at ~780.5 eV).
- Raman Spectroscopy : Detects spinel phonon modes (e.g., A₁g peak at 690 cm⁻¹) .
Advanced Research Questions
Q. How does cobalt doping in mixed spinel aluminates (e.g., CoₓFe₁₋ₓAl₂O₄) affect redox kinetics for CO₂ reduction?
Doping Co into FeAl₂O₄ enhances reduction rates but lowers thermodynamic yield. Kinetic analysis using the F1 model (first-order) shows Co₀.₂₅Fe₀.₇₅Al₂O₄ achieves a 30% faster CO₂ conversion rate than FeAl₂O₄ at 1,300°C. However, higher Co content (e.g., Co₀.₄₀) reduces H₂ yield by 15% due to lattice strain .
Q. What catalytic active sites dominate propane dehydrogenation (PDH) over this compound?
H₂-TPR and TEM reveal two active sites:
- CoAl₂O₄ spinel phase : Responsible for C-H bond activation (peak reduction at 750°C).
- Co₃O₄ nanoparticles (1–2 nm) : Enhance propylene selectivity (85% at 600°C) via weaker acid sites (Figure 3) . Optimizing Co/Al molar ratios (e.g., 0.1–0.25) balances activity and stability.
Q. How do surface hydroxyl groups on this compound impact enzyme immobilization efficiency?
Hydroxyl density correlates with adsorption capacity. At pH 7, CoAl₂O₄ calcined at 650°C immobilizes 8,343 U/g inulinase via electrostatic interactions, outperforming CuAl₂O₄ (8,510 U/g) due to higher surface area (Table 3). Pretreatment with silane coupling agents can further increase loading by 20% .
Data Contradiction Analysis
Q. Why do conflicting reports exist on this compound’s reducibility in catalytic applications?
Discrepancies arise from synthesis-driven structural variations:
- SSR-synthesized CoAl₂O₄ : Forms bulk spinel with low reducibility (DR < 10% at 800°C).
- Impregnated Co/Al₂O₃ : Yields surface CoOx clusters (DR ~45%) but risks aluminate formation during calcination . Raman spectroscopy is critical to distinguish surface CoOx from bulk CoAl₂O₄ .
Q. How can kinetic models resolve discrepancies in CO₂ reduction rates across cobalt-doped aluminates?
The F1 model effectively fits data from 1,200–1,350°C (R² > 0.98), but deviations occur at higher Co content due to non-ideal spinel formation. Incorporating Avrami-Erofeev models for nucleation-growth mechanisms improves accuracy for Co₀.₄₀Fe₀.₆₀Al₂O₄ .
Methodological Recommendations
- Synthesis Optimization : Use RSM (Response Surface Methodology) to balance calcination temperature and precursor ratios .
- Active Site Probing : Combine H₂-TPD (for metal-support interactions) and HAADF-STEM (for nanoparticle imaging) .
- Data Validation : Cross-reference XRD with PDF# 82-2251 for phase purity and ICP-OES for stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
